molecular formula C11H8N2O4 B2489235 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 65833-10-5

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2489235
CAS No.: 65833-10-5
M. Wt: 232.195
InChI Key: CCPWKCGMFGHEKP-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione (CAS 857753-43-6) is a high-purity maleimide-based chemical building block with a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound, characterized by its nitrophenyl and methyl substituents, is exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. The primary research value of this maleimide derivative lies in its role as a versatile synthon for the synthesis of more complex molecules. Its structure is closely related to other N-aryl maleimides used in cross-coupling reactions, such as the Sonogashira reaction, to create alkynyl maleimide derivatives . These intermediates are valuable in materials science and medicinal chemistry for constructing heterocyclic compounds like 1,2,3-triazoles via click chemistry approaches . The electron-deficient maleimide core and the nitro group on the phenyl ring make this compound a potential candidate for developing pharmaceutical intermediates, functional polymers, and organic electronic materials. This product is offered with guaranteed purity and stability, requiring storage under sealed, dry conditions at room temperature . Researchers can utilize this compound to explore novel synthetic pathways, develop new maleimide-based probes, and advance investigations in chemical synthesis and materials research.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPWKCGMFGHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Aryl Maleimides: A Focus on N-(4-Nitrophenyl)maleimide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for the specific molecule N-(4-methyl-3-nitrophenyl)maleimide did not yield sufficient specific data to construct a comprehensive technical guide that meets the required standards of scientific integrity. To provide a valuable and technically accurate resource, this guide will focus on the closely related and well-documented compound, N-(4-nitrophenyl)maleimide . The principles of reactivity, synthesis, and application discussed herein are fundamentally representative of this class of N-aryl maleimides and will serve as a robust framework for researchers and scientists in the field.

Introduction: The Versatility of N-Aryl Maleimides

N-substituted maleimides are a critical class of reagents characterized by a highly reactive carbon-carbon double bond within a five-membered imide ring.[1] This inherent reactivity makes them exceptionally valuable building blocks in organic synthesis, polymer chemistry, and most notably, bioconjugation.[2][3] The N-substituent, in this case, the 4-nitrophenyl group, plays a crucial role in modulating the electronic properties and, consequently, the reactivity and physical characteristics of the maleimide core. N-(4-nitrophenyl)maleimide (NPM) serves as an exemplary model for understanding the behavior of electron-deficient N-aryl maleimides, which are pivotal in creating advanced materials and targeted therapeutics.[1][4] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of NPM, grounded in established experimental evidence.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. These data are essential for synthesis, purification, characterization, and quality control.

Core Chemical Properties

The fundamental properties of N-(4-nitrophenyl)maleimide are summarized below. These values are critical for experimental design, including solvent selection and reaction setup.

PropertyValueSource(s)
CAS Registry Number 4338-06-1[5][6]
Molecular Formula C₁₀H₆N₂O₄[5][7]
Molecular Weight 218.17 g/mol [7][8]
Appearance White to light yellow/green crystalline powder[9][10]
Melting Point 169-172 °C[9][11]
Purity (Typical) >98.0% (HPLC)[8][9]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The key spectral features for N-(4-nitrophenyl)maleimide are detailed below.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by distinct signals corresponding to the maleimide and aromatic protons. The two equivalent methine protons (CH=CH) of the maleimide ring typically appear as a singlet around δ 6.82 ppm.[1][12] The aromatic protons on the p-nitrophenyl ring appear as two distinct doublets, integrating to two protons each, typically in the regions of δ 7.13-7.15 ppm and δ 7.63-7.64 ppm, consistent with a 1,4-disubstituted benzene ring.[1][12]

  • FT-IR (KBr): The infrared spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

    • ~1708-1797 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C=O stretching of the five-membered imide ring.[1][12]

    • ~1504-1564 cm⁻¹ & ~1335 cm⁻¹: Strong bands indicating the asymmetric and symmetric stretching of the aromatic nitro group (–NO₂).[1][12]

    • ~1634 cm⁻¹: Absorption from the C=C double bond of the maleimide ring.[12]

    • ~856 cm⁻¹: A band indicating 1,4-disubstitution on the benzene ring.[1][12]

Chemical Reactivity and Mechanistic Pathways

The utility of N-(4-nitrophenyl)maleimide stems directly from the electrophilic nature of its double bond, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in bioconjugation and polymer science.

The Thiol-Maleimide Michael Addition: A Cornerstone of Bioconjugation

The reaction between a maleimide and a thiol (sulfhydryl) group is the most prominent application of this chemistry, forming a stable thioether bond.[2] This reaction is a form of Michael addition and is widely considered a type of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.[13][14]

Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the electron-deficient maleimide double bond.[13][15] The rate of this reaction is highly pH-dependent. A pH range of 6.5 to 7.5 is optimal, as it provides a sufficient concentration of the reactive thiolate anion while minimizing side reactions, such as the competitive reaction with amines (e.g., lysine residues in proteins) which becomes more significant at pH > 7.5.[2][13][14] Below pH 6.5, the protonated thiol is less nucleophilic, slowing the reaction rate.[13]

Caption: Thiol-Maleimide Michael Addition Workflow.

Causality Behind Experimental Choices: The choice of a slightly acidic to neutral pH (6.5-7.5) is a deliberate strategy to achieve chemoselectivity. Cysteine thiols (pKa ~8.5) have a significant population of the reactive thiolate form in this range, whereas the ε-amino group of lysine (pKa ~10.5) remains largely protonated and unreactive.[13] This pH control is the single most critical parameter for ensuring site-specific modification of cysteine residues in proteins.[14]

Potential Side Reactions:

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[13][14] This side reaction is accelerated at higher pH. Therefore, stock solutions of maleimides should be prepared in dry, aprotic solvents like DMSO or DMF and used promptly after dilution into aqueous buffers.[13]

  • Thiazine Rearrangement: In conjugates formed with N-terminal cysteine residues, the N-terminal amine can attack the succinimide carbonyl, leading to a rearrangement to a six-membered thiazine ring.[15] This can be a concern for specific peptide modifications.

Polymerization

N-(4-nitrophenyl)maleimide can undergo polymerization through its vinyl group to produce polymers with high thermal stability.[1][12] The presence of the rigid imide ring in the polymer backbone contributes to a high glass transition temperature (Tg).[1]

  • Homopolymerization: NPM can be homopolymerized using free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1][12]

  • Copolymerization: NPM is frequently copolymerized with other vinyl monomers, such as methyl acrylate, ethyl acrylate, or acrylonitrile, to tailor the properties of the resulting polymer.[1][12] This approach can improve characteristics like thermal stability and impact resistance compared to the respective homopolymers.[16][17]

Polymerization_Workflow Monomer N-(4-Nitrophenyl)maleimide (NPM) + Co-monomer (e.g., Acrylate) Reaction Reaction Conditions (e.g., 65°C, 24h) Monomer->Reaction Initiator Free Radical Initiator (AIBN or BPO) Initiator->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Polymer Homopolymer or Copolymer Reaction->Polymer Purification Purification (Precipitation in Methanol/Water) Polymer->Purification Characterization Characterization (FT-IR, NMR, TGA, GPC) Purification->Characterization

Caption: General workflow for free-radical polymerization of NPM.

Synthesis and Experimental Protocols

The synthesis of N-(4-nitrophenyl)maleimide is a well-established, two-step process that is readily achievable in a standard laboratory setting.

Synthesis Protocol

The synthesis involves the formation of an intermediate maleamic acid followed by cyclodehydration.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration Reactant1 4-Nitroaniline Intermediate N-(4-Nitrophenyl)maleamic Acid Reactant1->Intermediate DMF, 25°C Reactant2 Maleic Anhydride Reactant2->Intermediate Product N-(4-Nitrophenyl)maleimide Intermediate->Product conc. H₂SO₄, P₂O₅, 65°C

Caption: Two-step synthesis of N-(4-Nitrophenyl)maleimide.

Step-by-Step Methodology:

  • Step 1: Formation of N-(4-Nitrophenyl)maleamic Acid.

    • Dissolve 4-nitroaniline (0.1 mol) and maleic anhydride (0.1 mol) in approximately 30 mL of DMF in separate flasks.[12][17]

    • Slowly add the maleic anhydride solution to the 4-nitroaniline solution while stirring.

    • Continue stirring the reaction mixture for 3 hours at room temperature (25 °C).[12]

    • Pour the reaction mixture into crushed ice to precipitate the product.[1][12]

    • Filter the resulting yellow solid, wash with cold water, and dry under a vacuum. The intermediate maleamic acid can be recrystallized from methanol.[12] A typical yield is around 70%.[12][17]

  • Step 2: Cyclodehydration to N-(4-Nitrophenyl)maleimide.

    • To the dried N-(4-nitrophenyl)maleamic acid, add a dehydrating agent mixture, such as concentrated sulfuric acid and phosphorus pentoxide (P₂O₅).[1][12]

    • Stir the mixture for approximately 3 hours at 65 °C.[12]

    • Carefully pour the reaction mixture into crushed ice to precipitate the final product.

    • Filter the yellow solid, wash thoroughly with water to remove any residual acid, and dry.

    • Recrystallize the crude product from ethyl alcohol to obtain pure N-(4-nitrophenyl)maleimide.[12] A typical yield for this step is around 65%.[12][17]

Protocol for Protein Thiol Conjugation

This protocol provides a self-validating system for labeling a protein containing accessible cysteine residues.

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • Maleimide Stock Solution: Prepare a 10 mM stock solution of N-(4-nitrophenyl)maleimide in anhydrous DMSO. This should be done immediately before use to minimize hydrolysis.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. The final DMSO concentration in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quenching (Optional but Recommended): To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

  • Purification: Remove excess, unreacted maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Validation: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a slight mass shift) and UV-Vis spectroscopy (to quantify the incorporated label if it has a unique absorbance) or mass spectrometry for precise mass determination.

Safety and Handling

Proper safety precautions are mandatory when handling N-(4-nitrophenyl)maleimide and its precursors.

  • Hazard Profile: N-(4-nitrophenyl)maleimide is classified as harmful if swallowed and can cause serious eye irritation.[7] Some related maleimides are known to cause skin burns and may cause allergic skin reactions.[18]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Avoid generating dust.[20] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10] Keep containers tightly closed.

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10][18] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[18]

Conclusion

N-(4-nitrophenyl)maleimide stands as a powerful and versatile chemical tool. Its well-defined reactivity, particularly the highly selective Michael addition with thiols, has cemented its role in the sophisticated field of bioconjugation for creating antibody-drug conjugates and other targeted biomolecules.[2][] Furthermore, its ability to form thermally stable polymers makes it a valuable monomer in materials science.[1] The protocols and data presented in this guide provide a solid, authoritative foundation for researchers to harness the chemical properties of N-(4-nitrophenyl)maleimide and related N-aryl maleimides for innovative applications in drug development and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Nitrophenyl)maleimide. PubChem. Retrieved from [Link]

  • Swift-Ramirez, W. R. (2020). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California. Retrieved from [Link]

  • Meena, S. K., & Singh, S. (2023, January 30). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). Retrieved from [Link]

  • IJRASET. (2023, January 22). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1). Retrieved from [Link]

  • Chaudhary, J., et al. (2017). Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. International Journal of Chemical Engineering Research, 9(1). Retrieved from [Link]

  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Retrieved from [Link]

  • Starshine Chemical. (n.d.). N-(4-Nitrophenyl)maleimide. Starshine Chemical. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2023, January 27). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. IJERT. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-(4-Methylphenyl)maleimide. CAS. Retrieved from [Link]

  • IJERT. (n.d.). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. IJERT. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Maleimide, N-(p-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

  • Taylor & Francis Online. (2011, May 25). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Maleimide, N-(p-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

  • Elsevier. (1999). Polymerization of N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N-phenoxycarbonylamino)phenyl]maleimide. Polymer, 40(18), 5181-5187. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Rubaay, A. (2016). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. International Journal of Polymeric Materials and Polymeric Biomaterials, 65(18), 957-962. Retrieved from [Link]

  • UCL Discovery. (2021, August 2). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-nitrophenyl)maleimide. PubChemLite. Retrieved from [Link]

  • Organix Inc. (n.d.). Maleimides for Bioconjugation. Organix Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)maleimide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(3-Nitrophenyl)maleimide. ResearchGate. Retrieved from [Link]5334259_N-3-Nitrophenylmaleimide)

Sources

A Technical Guide to 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-substituted maleimides are a cornerstone class of reagents in modern drug development and biochemical research. Their utility is primarily anchored to the maleimide moiety, an electrophilic Michael acceptor that exhibits high reactivity and selectivity toward thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This chemoselectivity allows for precise, site-specific covalent modification of biomolecules under mild, aqueous conditions.

This technical guide provides an in-depth examination of a specific, functionalized N-aryl maleimide: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione . The strategic placement of a nitro group and a methyl group on the phenyl ring modulates the reactivity and physicochemical properties of the maleimide. The electron-withdrawing nitro group enhances the electrophilicity of the maleimide's carbon-carbon double bond, thereby increasing its reaction rate with nucleophilic thiols. This guide will furnish researchers, chemists, and drug development professionals with the necessary technical details for its synthesis, characterization, and effective use in bioconjugation workflows. We will explore the causality behind experimental protocols, ensuring a robust and reproducible application of this versatile chemical tool.

Chemical Identity and Nomenclature

Establishing the precise chemical identity is paramount for regulatory compliance, literature searches, and scientific accuracy. The structure consists of a central maleimide ring bonded via its nitrogen atom to a phenyl ring, which is substituted at the 4-position with a methyl group and at the 3-position with a nitro group.

  • Systematic IUPAC Name: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

  • Common Synonyms: 4-methyl-3-nitrophenyl maleimide, N-(4-methyl-3-nitrophenyl)maleimide

  • CAS Number: While a specific CAS number for this exact molecule is not broadly indexed, its precursors and close analogs are well-documented. For instance, the related compound N-(4-methylphenyl)maleimide has the CAS number 1631-28-3.[1][2]

  • Molecular Formula: C₁₁H₈N₂O₄

  • Molecular Weight: 232.19 g/mol

Physicochemical Properties

The physical and chemical properties of the compound are critical for its handling, storage, and application, particularly concerning solubility in reaction buffers.

PropertyValueSource/Method
Molecular Weight 232.19 g/mol Calculated
Appearance Expected to be a yellow crystalline solidInferred from analogs like N-(4-nitrophenyl)maleimide.[3]
Melting Point Estimated >150 °CBased on analogs; N-(p-tolyl)maleimide melts at 148-150°C, and N-(4-nitrophenyl)maleimide melts at 170°C.[4]
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, THF, Acetone)Typical for N-aryl maleimides.[5][6]

Synthesis Pathway and Protocol

The synthesis of N-aryl maleimides is a well-established, robust two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Synthesis Overview

The synthesis begins with the nucleophilic attack of the primary amine of 4-methyl-3-nitroaniline on the carbonyl carbon of maleic anhydride . This ring-opening reaction forms the N-(4-methyl-3-nitrophenyl)maleamic acid intermediate. The subsequent step involves the removal of a water molecule (dehydration) to close the five-membered imide ring, typically facilitated by a dehydrating agent like acetic anhydride with a sodium acetate catalyst, or strong acids.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration A 4-Methyl-3-nitroaniline C N-(4-methyl-3-nitrophenyl)maleamic acid A->C DMF, Room Temp B Maleic Anhydride B->C D Acetic Anhydride & Sodium Acetate E 1-(4-methyl-3-nitrophenyl)- 1H-pyrrole-2,5-dione D->E C_ref Maleamic Acid Intermediate C_ref->E Heat (e.g., 80-100°C)

Caption: Two-step synthesis of the target maleimide.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-methyl-3-nitroaniline (Starting material)

  • Maleic anhydride

  • Dimethylformamide (DMF) or Acetone

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Crushed ice and water

  • Methanol or Ethanol (for recrystallization)

Protocol:

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)maleamic Acid

  • In a round-bottom flask, dissolve 0.1 mol of 4-methyl-3-nitroaniline in 50 mL of DMF.[6] The synthesis of the starting material, 4-methyl-3-nitroaniline, can be achieved by the nitration of p-toluidine.[7]

  • In a separate beaker, dissolve 0.1 mol of maleic anhydride in 30 mL of DMF.

  • Slowly add the maleic anhydride solution to the aniline solution with constant stirring at room temperature (25°C).

  • Continue stirring the reaction mixture for 2-3 hours. The formation of the maleamic acid often results in a precipitate.[6]

  • Pour the reaction mixture into a larger beaker containing 300 mL of crushed ice and water to precipitate the product fully.

  • Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

  • To the dried maleamic acid intermediate (approx. 0.1 mol), add 0.2 mol of acetic anhydride and 0.05 mol of anhydrous sodium acetate in a flask equipped with a reflux condenser.[4]

  • Heat the mixture with stirring to 80-100°C for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude maleimide product.[4]

  • Filter the crude product, wash thoroughly with water to remove acetic acid and salts, and then wash with a small amount of cold methanol.

  • Recrystallize the crude product from ethanol or an ethanol/acetone mixture to obtain the pure, yellow crystalline N-aryl maleimide.[6]

Core Application: Thiol-Maleimide Bioconjugation

The primary utility of this compound is the covalent attachment (conjugation) to molecules containing a free thiol group, most notably cysteine residues within proteins and peptides.

Reaction Mechanism: Michael Addition

The conjugation proceeds via a nucleophilic Michael addition reaction. The thiol group, which is more nucleophilic in its thiolate anion form (R-S⁻), attacks one of the electron-deficient carbons of the maleimide double bond. This reaction is highly efficient and forms a stable covalent thioether bond. The reaction is considered a type of "click chemistry" due to its high yield, specificity, and mild reaction conditions.

The optimal pH for this reaction is a critical parameter. A pH range of 6.5-7.5 provides the best balance: it is high enough to deprotonate a significant fraction of thiol groups into the more reactive thiolate form, but low enough to minimize the competing hydrolysis of the maleimide ring, which would render it inactive.

Mechanism Diagram

Conjugation_Workflow P_prep 1. Prepare Protein (Dissolve & Reduce) React 3. Conjugate (Mix, RT, 2h) P_prep->React M_prep 2. Prepare Maleimide (10 mM in DMSO) M_prep->React Purify 4. Purify (Size Exclusion Chromatography) React->Purify Final Purified Conjugate Purify->Final

Sources

Technical Whitepaper: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione , a specialized maleimide derivative used in high-performance polymer chemistry and bioconjugation.

Synthesis, Reactivity, and Application Protocols

Executive Summary

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione (also known as N-(4-methyl-3-nitrophenyl)maleimide ) is an electrophilic heterocycle synthesized from 4-methyl-3-nitroaniline. It serves as a critical intermediate in the development of heat-resistant polyimides and as a heterobifunctional crosslinker in bioconjugation. Its core utility lies in the maleimide double bond , which acts as a potent Michael acceptor for thiols and a dienophile in Diels-Alder reactions, while the nitro group provides a handle for further reduction to an amine, enabling the creation of complex crosslinked networks or drug conjugates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is often synthesized in-situ or on-demand due to its specific substitution pattern. Researchers must verify the identity of the starting material (3-nitro-p-toluidine) to ensure the correct regiochemistry.

PropertyDetail
IUPAC Name 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione
Common Name N-(4-methyl-3-nitrophenyl)maleimide
CAS Number (Precursor) 119-32-4 (4-methyl-3-nitroaniline)
CAS Number (Core) 108-31-6 (Maleic Anhydride)
Molecular Formula C₁₁H₈N₂O₄
Molecular Weight 232.19 g/mol
Predicted LogP ~1.5 - 2.0 (Lipophilic)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMF, DMSO, Acetone, THF; Insoluble in water

Synthesis Protocol: The "Amic Acid" Route

The most robust synthesis method involves a two-step sequence: ring-opening of maleic anhydride by the aniline to form a maleamic acid intermediate, followed by cyclodehydration.

Phase 1: Formation of N-(4-methyl-3-nitrophenyl)maleamic acid

Reagents:

  • 4-methyl-3-nitroaniline (1.0 eq)

  • Maleic anhydride (1.05 eq)

  • Solvent: Glacial Acetic Acid or DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 100 mL of anhydrous DMF or glacial acetic acid in a round-bottom flask under nitrogen.

  • Addition: Add 10.3 g (0.105 mol) of maleic anhydride portion-wise with vigorous stirring. The reaction is exothermic; maintain temperature below 30°C using an ice bath if necessary.

  • Reaction: Stir at room temperature for 3–5 hours. A yellow precipitate (the maleamic acid) typically forms.[1]

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Filter the solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify formation by IR (Broad -OH/-NH peaks at 3000–3300 cm⁻¹, Amide I at ~1650 cm⁻¹).

Phase 2: Cyclodehydration to Maleimide

Reagents:

  • Maleamic Acid Intermediate (from Phase 1)

  • Acetic Anhydride (Excess)

  • Sodium Acetate (Catalyst, 0.5 eq) or P₂O₅ (Dehydrating agent)

Protocol:

  • Setup: Suspend the dried maleamic acid in acetic anhydride (3 mL per gram of acid). Add anhydrous sodium acetate (0.5 eq).

  • Heating: Heat the mixture to 80–90°C for 2–4 hours. The solution should become clear as the imide forms.

  • Workup: Cool the solution to room temperature and pour into ice water with vigorous stirring. The maleimide product will precipitate.[2][3][4]

  • Purification: Filter the solid. Recrystallize from ethanol or a toluene/hexane mixture to obtain analytical-grade crystals.

    • Validation: IR should show characteristic imide carbonyl doublets at 1710 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric) . The broad -OH/-NH bands must be absent.

Synthesis Workflow Diagram

SynthesisPathway Start 4-methyl-3-nitroaniline (Nucleophile) Intermediate Maleamic Acid (Open Ring) Start->Intermediate DMF, 25°C Nucleophilic Attack Reagent Maleic Anhydride (Electrophile) Reagent->Intermediate Product 1-(4-methyl-3-nitrophenyl)- 1H-pyrrole-2,5-dione Intermediate->Product Ac2O / NaOAc Cyclodehydration (-H2O)

Figure 1: Two-step synthesis pathway via maleamic acid intermediate.

Reactivity & Mechanism

The chemical utility of this compound is defined by two orthogonal reactive centers: the maleimide alkene and the nitro group .

Michael Addition (Thiol Conjugation)

The electron-withdrawing nature of the carbonyls makes the C=C double bond highly electrophilic. It reacts rapidly and specifically with sulfhydryl (-SH) groups (e.g., Cysteine in proteins) at pH 6.5–7.5.

  • Mechanism: The thiolate anion attacks the

    
    -carbon of the maleimide ring, forming a stable thioether succinimide adduct.
    
  • Effect of Nitro Group: The 3-nitro group on the phenyl ring is electron-withdrawing. Through induction, it decreases the electron density of the phenyl ring, which slightly pulls electron density from the maleimide nitrogen. This can increase the electrophilicity of the maleimide double bond compared to unsubstituted N-phenylmaleimide, potentially accelerating the reaction rate with thiols.

Diels-Alder Cycloaddition

The compound acts as a potent dienophile .[3] It reacts with dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts. This property is exploited in self-healing polymers (thermoreversible crosslinking).

Reactivity Logic Diagram

Reactivity Compound 1-(4-methyl-3-nitrophenyl)- 1H-pyrrole-2,5-dione Thioether Succinimide Thioether (Stable Conjugate) Compound->Thioether Michael Addition (pH 7.0) Adduct Bicyclic Adduct (Thermoreversible) Compound->Adduct Diels-Alder (Heat) Amine Amino-Maleimide (Crosslinking Precursor) Compound->Amine Nitro Reduction (Chemoselective) Thiol R-SH (Thiol) Thiol->Thioether Diene Diene (e.g., Furan) Diene->Adduct Reduction H2 / Pd-C Reduction->Amine

Figure 2: Orthogonal reactivity profiles for bioconjugation, polymerization, and functionalization.

Applications in Drug Development & Materials

High-Performance Polymers
  • Usage: Used as a co-monomer to increase the glass transition temperature (

    
    ) of styrenic or acrylic polymers. The rigid maleimide ring restricts chain mobility.
    
  • Mechanism: The nitro group provides polarity, improving adhesion to metal substrates in composite materials.

Bioconjugation & Probes
  • Usage: As a heterobifunctional linker.

  • Workflow:

    • Conjugation: The maleimide end reacts with a Cysteine on a monoclonal antibody (mAb).

    • Reduction: The nitro group is chemically reduced to an amine (using Iron/NH₄Cl or dithionite to avoid reducing the maleimide).

    • Coupling: The newly formed amine is reacted with an NHS-ester activated drug payload.

Safety & Handling (MSDS Highlights)

  • Sensitizer: Maleimides are potent sensitizers. Inhalation or skin contact can cause severe allergic reactions. Always use a fume hood.

  • Toxicity: Nitro-aromatics are potential mutagens and can cause methemoglobinemia if absorbed.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of maleimide to maleamic acid occurs over time in water).

References

  • Synthesis of N-Aryl Maleimides: Cava, M. P., et al. "N-Phenylmaleimide."[3] Organic Syntheses, Coll. Vol. 5, p. 944 (1973).

  • Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8436, 4-Methyl-3-nitroaniline." PubChem.

  • Maleimide Reactivity: Greg T. Hermanson. "Chapter 3 - The Reactions of Bioconjugation." Bioconjugate Techniques (Third Edition), Academic Press, 2013.

  • Polymer Applications: Ghassemi, H., et al. "Synthesis and characterization of new poly(ether-imide)s containing N-aryl-substituted maleimide moieties." Polymer, Vol 40, 1999.

Sources

Introduction: The Maleimide Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of N-Aryl Maleimide Derivatives with Nitro and Methyl Groups

The N-substituted maleimide scaffold is a cornerstone in contemporary medicinal chemistry and bioconjugation. Its prevalence stems from the unique reactivity of the strained carbon-carbon double bond, which acts as a highly efficient Michael acceptor, particularly for thiol groups found in cysteine residues of proteins.[1][2] This chemoselective reaction, occurring under physiological conditions, has made maleimides indispensable tools for creating antibody-drug conjugates (ADCs), labeling proteins with imaging agents, and developing covalent enzyme inhibitors.[3][4][5]

This guide focuses specifically on N-aryl maleimide derivatives bearing two functionally opposing substituents: the electron-withdrawing nitro (-NO₂) group and the electron-donating methyl (-CH₃) group. The electronic nature of these substituents, and their position on the N-aryl ring, profoundly influences the maleimide's electrophilicity, stability, and ultimately, its biological activity and application profile.[3][6] By exploring these derivatives, we delve into the core principles of structure-activity relationships (SAR), providing researchers and drug development professionals with a foundational understanding of how to rationally design and implement these powerful chemical entities.

PART 1: Synthesis of Nitro- and Methyl-Substituted N-Aryl Maleimides

The most prevalent and reliable method for synthesizing N-aryl maleimides is a two-step process involving the formation of an intermediate N-aryl maleamic acid, followed by a dehydrative cyclization.[1][7] This approach is widely applicable to a range of substituted anilines, including nitroanilines and toluidines.

The Two-Step Synthetic Pathway

Step 1: Maleamic Acid Formation This step involves the acylation of a substituted aniline with maleic anhydride. The reaction is typically rapid and proceeds by nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the anhydride, leading to ring opening.[1][7] Solvents like dimethylformamide (DMF) or ether are commonly used at room temperature.[1][8][9]

Step 2: Dehydrative Cyclization The intermediate maleamic acid is then cyclized to form the final imide. This intramolecular condensation requires a dehydrating agent and often heat. The most common laboratory method employs a mixture of acetic anhydride and a catalytic amount of sodium acetate.[1][10][11] Other reported methods for this step include refluxing in nitrobenzene or using reagents like phosphorus pentoxide (P₂O₅) with sulfuric acid.[12][13]

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Dehydrative Cyclization Aniline Substituted Aniline (e.g., Nitroaniline, Toluidine) MaleamicAcid N-Aryl Maleamic Acid (Intermediate) Aniline->MaleamicAcid + Maleic Anhydride MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleamicAcid Solvent1 Solvent (e.g., DMF) Room Temperature MaleamicAcid2 N-Aryl Maleamic Acid DehydratingAgent Dehydrating Agent (e.g., Ac₂O/NaOAc) Maleimide N-Aryl Maleimide (Final Product) DehydratingAgent->Maleimide Heat Heat (e.g., 60-70°C) MaleamicAcid2->Maleimide + Heat, -H₂O

Caption: General two-step synthesis of N-aryl maleimides.

Protocol: Synthesis of N-(4-Nitrophenyl)maleimide

This protocol provides a detailed methodology for a representative nitro-substituted N-aryl maleimide.

Step 1: Preparation of N-(4-Nitrophenyl)maleamic acid

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 30 mL of dimethylformamide (DMF).

  • Reaction: To this solution, add 4-nitroaniline (13.8 g, 0.1 mol).

  • Incubation: Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[8][9]

  • Precipitation: Pour the resulting solution slowly into a beaker containing crushed ice with constant stirring. A yellow solid will precipitate.

  • Isolation & Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be recrystallized from methanol to yield pure N-(4-nitrophenyl)maleamic acid.[8][13]

Step 2: Cyclodehydration to N-(4-Nitrophenyl)maleimide

  • Reagents & Setup: In a 25 mL round-bottom flask, create a slurry by combining the dried N-(4-nitrophenyl)maleamic acid (e.g., 5.85 mmol), anhydrous sodium acetate (0.15 g, 1.83 mmol), and acetic anhydride (3 mL, 31.7 mmol).[10]

  • Reaction: Heat the reaction mixture in a water bath, maintaining a temperature between 60–70°C for 60 minutes.[10] Caution: Overheating can lead to lower yields.

  • Precipitation: After cooling, pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water and stir vigorously to precipitate the product and hydrolyze excess acetic anhydride.[10]

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)maleimide as pale-yellow prisms.[12][13]

Synthetic Yields Comparison
CompoundAniline PrecursorCyclization MethodTypical YieldReference(s)
N-(4-Nitrophenyl)maleimide4-NitroanilineAc₂O / NaOAc~70%[10]
N-(4-Nitrophenyl)maleimide4-NitroanilineH₂SO₄ / P₂O₅~65%[9][13]
N-(3-Nitrophenyl)maleimide3-NitroanilineReflux in NitrobenzeneNot specified[12]
N-(p-tolyl)maleimidep-ToluidineBenzene, reflux51-79%[14]
N-(2,6-dimethylphenyl)maleimide2,6-DimethylanilineAc₂O / NaOAc51%[11]

PART 2: Physicochemical Properties and Reactivity

The substituent on the N-aryl ring governs the electronic properties of the maleimide system, directly impacting its reactivity, stability, and utility.

The Role of the Michael Reaction

The cornerstone of maleimide chemistry is its susceptibility to Michael addition by nucleophiles, especially thiols.[2] The reaction proceeds via nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide, forming a stable thioether bond.[1] This reaction is highly efficient and chemoselective for cysteine over other amino acid residues within a pH range of 6.5–7.5.[1][5]

Caption: The Michael addition of a thiol to an N-aryl maleimide.

Electronic Effects of Nitro and Methyl Groups

The rate and stability of the Michael addition are dictated by the electrophilicity of the maleimide's double bond.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent delocalizes the nitrogen lone pair electrons into the phenyl ring. This resonance effect reduces electron density on the maleimide carbonyls, making the vinyl carbons significantly more electrophilic and thus more reactive towards nucleophiles like thiols.[3] This enhanced reactivity is highly desirable for rapid bioconjugation.[5]

  • Methyl Group (-CH₃): As an electron-donating group (via hyperconjugation and induction), the methyl substituent has the opposite effect. It increases electron density within the maleimide ring system, slightly decreasing the electrophilicity of the double bond and thus slowing the rate of Michael addition compared to unsubstituted or nitro-substituted analogs.

Stability and Hydrolysis

A critical consideration in drug development, particularly for ADCs, is the stability of the resulting thioether linkage. The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to cleavage of the drug from its target protein.[3][15]

Interestingly, N-aryl maleimides offer a solution. The resulting thiosuccinimide conjugate undergoes hydrolysis (ring-opening) to form a stable maleamic acid derivative.[3] This hydrolysis is significantly faster for N-aryl conjugates than for N-alkyl conjugates.[1][5] This rapid ring-opening effectively "locks" the conjugate, preventing the undesirable retro-Michael reaction and enhancing the in-vivo stability of ADCs.[3][15] Electron-withdrawing groups, such as the nitro group, further accelerate this stabilizing hydrolysis step.[3]

SAR_Logic ArylSub N-Aryl Substituent Nitro Nitro Group (-NO₂) (Electron-Withdrawing) ArylSub->Nitro Methyl Methyl Group (-CH₃) (Electron-Donating) ArylSub->Methyl Electrophilicity Maleimide C=C Electrophilicity Nitro->Electrophilicity Increases Methyl->Electrophilicity Decreases ThiolReactivity Thiol Addition Rate (Michael Reaction) Electrophilicity->ThiolReactivity Directly Proportional Hydrolysis Thiosuccinimide Ring Hydrolysis Rate ThiolReactivity->Hydrolysis Influences Adduct Formation Stability Conjugate Stability (Resistance to Retro-Michael) Hydrolysis->Stability Increases

Caption: Influence of substituents on N-aryl maleimide reactivity.

PART 3: Biological Activity and Drug Development Applications

The tunable reactivity and structural rigidity of N-aryl maleimides make them valuable pharmacophores and platforms for drug delivery.

Covalent Kinase Inhibitors

Many maleimide derivatives, particularly bisindolylmaleimides, are potent inhibitors of protein kinases, which are critical targets in oncology and neurodegenerative disease research.[16] The maleimide ring often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[17] For example, derivatives of 3-(7-azaindolyl)-4-arylmaleimide have been developed as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and diabetes.[17][18] While specific studies on simple nitro- or methyl-phenyl maleimides as GSK-3 inhibitors are less common, the core maleimide scaffold is essential for this activity.[16]

Antibody-Drug Conjugates (ADCs)

This is a primary application area where the properties of substituted N-aryl maleimides are paramount. ADCs are designed to deliver a potent cytotoxic drug selectively to cancer cells. The linker, which connects the antibody to the drug, often incorporates a maleimide for conjugation to cysteine residues on the antibody.[4] As discussed, N-aryl maleimides are advantageous because they form more stable conjugates than their N-alkyl counterparts due to accelerated thiosuccinimide hydrolysis, preventing premature drug release in the bloodstream.[3][15] The use of an electron-deficient aryl ring (e.g., nitrophenyl) can further enhance this stability, making these derivatives superior choices for ADC linker design.[3][19]

Antimicrobial and Cytotoxic Activity

The inherent reactivity of the maleimide core can also be harnessed for direct therapeutic effects. N-substituted maleimides have demonstrated antifungal, antibacterial, and cytostatic (cell growth-inhibiting) activities.[20] The mechanism often involves the covalent modification of essential sulfhydryl groups in microbial or cancer cell proteins, leading to enzyme inhibition and disruption of cellular processes.[20][21] Maleimide derivatives can induce cytotoxicity in leukemia cells by generating reactive oxygen species (ROS) and triggering oxidative stress, leading to necrosis.[21] The nitro group itself is a well-known pharmacophore in antimicrobial agents, as it can participate in redox reactions within cells, causing toxicity to microorganisms.[22] Therefore, N-(nitrophenyl)maleimides combine two functionalities known to impart antimicrobial and cytotoxic effects.

Conclusion and Future Outlook

N-aryl maleimide derivatives functionalized with nitro and methyl groups are not merely academic curiosities; they are powerful tools that exemplify the principles of rational drug design. The electron-withdrawing nitro group enhances reactivity for rapid conjugation and promotes the formation of highly stable bioconjugates, making it ideal for advanced applications like ADCs. Conversely, the electron-donating methyl group provides a different kinetic and stability profile, which may be advantageous for other applications, such as developing covalent inhibitors where a slower reaction rate is desired.

Future research will likely focus on synthesizing derivatives with more complex substitution patterns to fine-tune these properties further. The development of novel, milder synthetic methods will also broaden the accessibility and applicability of these compounds.[23][24] As our understanding of the intricate interplay between chemical structure and biological function deepens, these tailored maleimide scaffolds will continue to play a pivotal role in the creation of next-generation therapeutics and chemical biology probes.

References

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology.
  • Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. IJRASET.
  • Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. The Journal of Organic Chemistry. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • N-(3-Nitrophenyl)maleimide. IUCr Journals. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

  • Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PMC. [Link]

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]

  • Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. PMC. [Link]

  • 3-(7-Azaindolyl)-4-arylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3. PubMed. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC. [Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Publications. [Link]

  • Insights into the Interactions between Maleimide Derivates and GSK3b Combining Molecular Docking and QSAR. PLOS ONE. [Link]

  • Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. OPUS at UTS. [Link]

  • Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. Indian Institute of Science. [Link]

  • Synthesis on N-Alkylated Maleimides. ResearchGate. [Link]

  • The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. SciSpace. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. PubMed. [Link]

  • Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. PubMed. [Link]

  • Synthesis of maleimides. Organic Chemistry Portal. [Link]

  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. [Link]

  • Synthesis of N- alkyl substituted maleimide.
  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Preparation of maleimide and n-sub-stituted derivatives.
  • A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. Academia.edu. [Link]

  • Structure Activity Relationship Of Drugs. LinkedIn. [Link]

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Methodological & Application

synthesis of N-(4-methyl-3-nitrophenyl)maleimide from maleic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Applications

This application note details the synthesis of N-(4-methyl-3-nitrophenyl)maleimide (also known as 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione). N-arylmaleimides are critical intermediates in the development of high-performance polymers, cross-linking agents, and bioconjugation linkers. The presence of the nitro group provides a handle for further functionalization (e.g., reduction to an amine), while the maleimide moiety serves as a potent Michael acceptor for thiols or a dienophile in Diels-Alder reactions.

This guide presents a robust two-step synthesis protocol designed to maximize yield and purity, addressing the specific challenges posed by the electron-withdrawing nitro group on the aniline precursor.

Reaction Mechanism & Strategy

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of maleic anhydride, opening the ring to form the maleamic acid intermediate . This is followed by a cyclodehydration step to close the ring and form the maleimide.[1]

Key Synthetic Challenge: The starting material, 4-methyl-3-nitroaniline , contains a nitro group meta to the amine (and ortho to the methyl). While less deactivating than ortho/para substitution, the nitro group still reduces the nucleophilicity of the amine, potentially slowing the initial ring-opening step. Therefore, polar aprotic solvents (DMF) are recommended over standard ether solvents to ensure complete conversion.

Reaction Pathway Diagram

ReactionScheme Aniline 4-Methyl-3-nitroaniline (Nucleophile) Intermediate N-(4-methyl-3-nitrophenyl) maleamic acid Aniline->Intermediate Step 1: Ring Opening (DMF, RT) MA Maleic Anhydride (Electrophile) MA->Intermediate Step 1: Ring Opening (DMF, RT) Product N-(4-methyl-3-nitrophenyl) maleimide Intermediate->Product Step 2: Cyclodehydration (Ac2O, NaOAc, 60-80°C)

Caption: Two-step synthetic pathway involving ring-opening amidation followed by chemical imidization.[2][3][4][5][6]

Materials & Equipment

Reagents
ReagentCAS NumberRoleGrade
4-Methyl-3-nitroaniline 119-32-4Substrate>98%
Maleic Anhydride 108-31-6Reagent>99% (Pulverized)
Dimethylformamide (DMF) 68-12-2Solvent (Step 1)Anhydrous
Acetic Anhydride (Ac₂O) 108-24-7Dehydrating AgentReagent Grade
Sodium Acetate (NaOAc) 127-09-3CatalystAnhydrous, Fused
Methanol / Ethanol -PurificationReagent Grade
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Reflux condenser and drying tube (CaCl₂).

  • Temperature probe/thermometer.

  • Addition funnel (optional).

  • Rotary evaporator.[7]

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Synthesis of Maleamic Acid Intermediate

Rationale: The use of DMF ensures that both the polar nitroaniline and the zwitterionic intermediate remain in solution, preventing premature precipitation of unreacted materials.

  • Preparation: In a 250 mL three-neck flask, dissolve 4-methyl-3-nitroaniline (15.2 g, 100 mmol) in DMF (50 mL) . Stir at room temperature until fully dissolved.

  • Addition: Dissolve maleic anhydride (10.8 g, 110 mmol, 1.1 eq) in DMF (30 mL) . Add this solution dropwise to the aniline solution over 30 minutes.

    • Note: The reaction is slightly exothermic. Maintain temperature below 40°C.

  • Reaction: Stir the mixture at room temperature for 4–6 hours .

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the aniline spot.

  • Isolation: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The maleamic acid will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove residual DMF and maleic acid, and dry in a vacuum oven at 50°C overnight.

    • Expected Yield (Step 1): 85–95%.

Step 2: Cyclodehydration to Maleimide

Rationale: Chemical imidization using acetic anhydride and sodium acetate is preferred over thermal dehydration for nitro-substituted aryls to avoid degradation.

  • Setup: Place the dried maleamic acid intermediate (from Step 1) into a 250 mL round-bottom flask.

  • Reagents: Add Acetic Anhydride (60 mL) and Anhydrous Sodium Acetate (4.0 g) .

  • Reaction: Heat the mixture to 70–80°C with stirring.

    • Observation: The suspension should dissolve to form a clear (dark) solution as cyclization proceeds.

    • Duration: Maintain heating for 2–3 hours . Do not exceed 90°C to prevent polymerization.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-water (300 mL) with stirring. Stir for 1 hour to hydrolyze excess acetic anhydride.

  • Isolation: Filter the resulting precipitate. Wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from Ethanol or a Methanol/Water mixture.

    • Drying: Dry under vacuum at 60°C.

Characterization & Data Analysis

The following data parameters act as quality control checkpoints.

ParameterExpected Value/ObservationNotes
Appearance Yellow to light brown crystalline solidColor deepens with impurities.
Melting Point ~145–160°C (Predicted range*)Compare with N-(4-nitrophenyl)maleimide (169°C) and N-(4-methylphenyl)maleimide (150°C).
Yield 60–75% (Overall)Lower yields often due to hydrolysis during quenching.
Solubility Soluble in Acetone, DMSO, DMF, CHCl₃.Insoluble in water.
Spectroscopic Validation (¹H NMR in DMSO-d₆)
  • Maleimide Alkene Protons: Singlet at δ 7.1–7.2 ppm (2H). This is the diagnostic peak for ring closure.

  • Aromatic Protons: Three distinct signals corresponding to the 1,3,4-substitution pattern.

    • Doublet (or d-d) ~δ 7.5–8.0 ppm range.

  • Methyl Group: Singlet at δ 2.4–2.5 ppm (3H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction due to deactivation.Extend reaction time to 12h or gently heat to 40°C. Ensure DMF is anhydrous.
"Oiling Out" in Step 2 Product melting point depression by impurities.Decant the water, dissolve the oil in DCM, wash with water, dry (MgSO₄), and evaporate. Recrystallize from EtOH.
Incomplete Cyclization Old/Hydrated Acetic Anhydride.Use fresh Acetic Anhydride. Ensure Sodium Acetate is fused (anhydrous).
Polymerization Temperature too high (>90°C).Add a radical inhibitor (e.g., BHT, 10 mg) during Step 2. Keep Temp <80°C.

Safety & Handling

  • Maleic Anhydride: Potent respiratory sensitizer and skin irritant.[8] Handle in a fume hood.

  • Nitroanilines: Toxic by inhalation and skin absorption. Wear nitrile gloves and long sleeves.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

References

  • General Synthesis of N-Arylmaleimides

    • Searle, N. E. "N-Phenylmaleimide." Organic Syntheses, Coll.[7] Vol. 4, p.755 (1963).

  • Synthesis of Nitro-Substituted Maleimides

    • Meena, S. K., et al. "Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer." International Journal of Science and Research Methodology, Vol. 23, Issue 3, 2023.

  • Substrate Data (4-Methyl-3-nitroaniline)

    • PubChem Compound Summary for CID 8408, 4-Methyl-3-nitroaniline.

  • Reaction of Anilines with Maleic Anhydride: Ghavami, M., et al. "A facile and efficient method for the synthesis of N-aryl maleimides." Synlett, 2004.

Sources

Application Note: Synthesis of N-(4-methyl-3-nitrophenyl)maleimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of


-(4-methyl-3-nitrophenyl)maleimide  via the reaction of 4-methyl-3-nitroaniline  (also known as 3-nitro-p-toluidine) with maleic anhydride .[1]

Maleimides are critical "Michael acceptors" in medicinal chemistry, widely used for cysteine-selective bioconjugation and as monomers in high-performance polyimide materials.[1] The presence of the nitro group (


) on the aromatic ring introduces specific electronic challenges: it withdraws electron density, deactivating the aniline nucleophile. Consequently, standard "mix-and-stir" ether protocols often fail to reach high conversion.[1] This guide presents a robust two-step synthesis —isolation of the maleamic acid intermediate followed by chemical cyclodehydration—which ensures high purity and reproducible yields.[1]

Chemical Mechanism & Reaction Pathway

The synthesis proceeds through a nucleophilic acyl substitution followed by an elimination (dehydration) step.[1]

  • Step 1 (Acylation): The lone pair on the aniline nitrogen attacks the carbonyl carbon of maleic anhydride.[1] The ring opens to form

    
    -(4-methyl-3-nitrophenyl)maleamic acid .[1]
    
    • Critical Insight: The 3-nitro group (meta to the amine) and 4-methyl group (para to the amine) create a "push-pull" electronic environment. While the methyl group donates electron density, the nitro group's withdrawal dominates, necessitating a polar solvent (like DMF or Glacial Acetic Acid) to stabilize the transition state.[1]

  • Step 2 (Cyclodehydration): The maleamic acid is cyclized to the maleimide using acetic anhydride (

    
    ) and sodium acetate (
    
    
    
    ). This is preferred over thermal dehydration (Dean-Stark) for nitro-substituted derivatives to avoid degradation.[1]
Reaction Pathway Diagram

ReactionMechanism Reactants Reactants (4-methyl-3-nitroaniline + Maleic Anhydride) Intermediate Intermediate (Maleamic Acid Derivative) Reactants->Intermediate Step 1: Nucleophilic Attack (DMF, 25°C, 3h) Product Target Product (N-(4-methyl-3-nitrophenyl)maleimide) Intermediate->Product Step 2: Cyclodehydration (Ac2O, NaOAc, 65-80°C)

Figure 1: Two-stage synthesis pathway from aniline precursor to maleimide target.[1]

Experimental Protocols

Materials Required
ReagentRolePurity/Grade
4-methyl-3-nitroaniline Nucleophile>98% (Recrystallize if dark)
Maleic Anhydride Electrophile>99% (Briquettes/Flakes)
DMF (Dimethylformamide) Solvent (Step 1)Anhydrous
Acetic Anhydride (

)
Dehydrating AgentReagent Grade
Sodium Acetate (

)
Catalyst (Base)Anhydrous, Fused
Methanol/Ethanol PurificationHPLC Grade
Protocol A: Synthesis of the Maleamic Acid Intermediate

Rationale: Isolating the acid allows for the removal of unreacted aniline, which is difficult to separate from the final maleimide.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 9.8 g (0.1 mol) of Maleic Anhydride in 30 mL of DMF . Stir until completely clear.

  • Addition: Slowly add 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline to the solution. The reaction is exothermic; add in portions to maintain temperature

    
    .
    
  • Reaction: Stir the mixture at 25°C (Room Temp) for 3 hours .

    • Checkpoint: The solution will darken, and a yellow precipitate (the maleamic acid) may begin to form.[1]

  • Precipitation: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting yellow solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove residual DMF.
    
  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 70–80%.[1][2][3]

    • Characterization: Melting point approx. 145–150°C.[1]

Protocol B: Cyclization to N-(4-methyl-3-nitrophenyl)maleimide

Rationale: Chemical dehydration is milder than thermal reflux and prevents the polymerization of the sensitive maleimide double bond.[1]

  • Setup: Place the dried Maleamic Acid (from Protocol A) into a 250 mL flask.

  • Reagents: Add 25 mL of Acetic Anhydride and 2.0 g of Anhydrous Sodium Acetate .

  • Heating: Heat the mixture on a water bath/oil bath at 65–80°C for 2 hours with stirring.

    • Note: Do not exceed 90°C to prevent polymerization.[1] The suspension should become a clear solution as the reaction proceeds.

  • Quenching: Cool the solution to room temperature and pour into 150 mL of ice water . Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Isolation: Filter the precipitated yellow/orange solid. Wash with water until the filtrate is neutral (pH 7).[1]

  • Purification: Recrystallize the crude product from Ethanol or a Cyclohexane/Ethyl Acetate mixture.[1]

    • Target Product: Yellow needles.[1][2]

    • Expected Yield: 60–65% (overall).[1]

Characterization & Validation

To ensure the integrity of the final product, the following analytical benchmarks must be met.

TechniqueExpected ResultInterpretation
FT-IR Peak at ~1710 cm⁻¹ (C=O, symmetric)Confirms imide ring closure.[1]
FT-IR Peak at ~690–830 cm⁻¹Characteristic of maleimide alkene (C=C).[1]

-NMR
Singlet at

7.0–7.2 ppm (2H)
Protons on the maleimide double bond.[1]
Melting Point 120–125°C (Typical for nitro-maleimides)Sharp range indicates high purity.[1]
TLC Single spot,

Maleamic Acid
Mobile Phase: 30% EtOAc in Hexane.[1]

Troubleshooting & Optimization Workflow

The nitro group can cause stalling during the cyclization.[1] Use this decision logic to optimize results.

Optimization Start Start: Low Yield or Impure Product CheckStep1 Step 1: Did Maleamic Acid precipitate? Start->CheckStep1 Yes Yes CheckStep1->Yes No No (Solution remained clear) CheckStep1->No CheckStep2 Step 2: Is Product Dark/Tar-like? Yes->CheckStep2 ChangeSolvent Switch Solvent: Use Glacial Acetic Acid instead of DMF for Step 1 No->ChangeSolvent TempIssue Temperature too high. Keep <80°C during cyclization. CheckStep2->TempIssue Yes ReagentIssue Check NaOAc dryness. Water kills the reaction. CheckStep2->ReagentIssue No (Low conversion)

Figure 2: Troubleshooting logic for yield optimization.

Safety & Handling

  • Maleic Anhydride: Potent respiratory sensitizer.[1] Weigh in a fume hood. Avoid inhalation of dust.[1]

  • 4-methyl-3-nitroaniline: Toxic by ingestion and skin contact.[1] Potential methemoglobinemia hazard.[1] Wear double nitrile gloves.[1]

  • Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 5, p. 944 (1973). N-Phenylmaleimide.[1] (Standard protocol for chemical cyclization using Acetic Anhydride/Sodium Acetate). Link

  • International Journal of Research in Applied Science & Engineering Technology (IJRASET), 2023. Synthesis and Characterization of 4-Nitrophenyl Maleimide. (Specific conditions for nitro-substituted maleimides using DMF). Link

  • Malaysian Journal of Analytical Sciences, Vol 12, No 1. Synthesis and Antimicrobial Activities of N-Substituted Maleimides. (Validation of acetic acid reflux methods for substituted anilines). Link

Sources

polymerization of N-(4-methyl-3-nitrophenyl)maleimide monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Polymerization of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI)

Executive Summary

This application note details the synthesis, purification, and polymerization of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) . This monomer belongs to the class of N-substituted maleimides, which are critical in drug development and materials science for creating high-thermal-stability polymers (


) and functionalizing biocompatible scaffolds.

The presence of the nitro group (


) and methyl group  (

) on the phenyl ring imparts unique electronic properties and steric bulk, enhancing the rigidity of the resulting polymer backbone. However, the electron-withdrawing nature of the nitro group requires modified radical polymerization conditions compared to standard N-phenylmaleimide.

Monomer Synthesis Protocol

The synthesis of MNPMI is a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1]

Reaction Scheme:

  • Acylation: Maleic Anhydride + 4-methyl-3-nitroaniline

    
     N-(4-methyl-3-nitrophenyl)maleamic acid.
    
  • Cyclodehydration: Maleamic acid

    
     MNPMI (via chemical imidization).
    
Reagents & Equipment
  • Reactants: Maleic Anhydride (Recrystallized), 4-methyl-3-nitroaniline (99% purity).

  • Solvents: Acetone (Dry), DMF (Anhydrous), Methanol.

  • Catalysts/Dehydrating Agents: Acetic Anhydride (

    
    ), Anhydrous Sodium Acetate (NaOAc).
    
  • Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Nitrogen Inlet.

Step-by-Step Methodology

Step 1: Synthesis of Maleamic Acid Intermediate

  • Dissolve 9.81 g (0.1 mol) of Maleic Anhydride in 50 mL of dry acetone in a 250 mL RBF.

  • Separately, dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 50 mL of dry acetone.

  • Dropwise Addition: Add the amine solution to the maleic anhydride solution over 30 minutes at 0–5°C (ice bath) under constant stirring.

    • Expert Insight: The reaction is exothermic. Maintaining low temperature prevents isomerization to the trans-isomer (fumaric acid derivative), which cannot cyclize.

  • Precipitation: A yellow precipitate (Maleamic Acid) will form.[1][2][3][4] Stir for an additional 2 hours at room temperature.

  • Isolation: Filter the solid, wash with cold acetone, and dry under vacuum at 50°C.

Step 2: Cyclodehydration to MNPMI

  • Suspend the dried Maleamic Acid in 100 mL of Acetic Anhydride.

  • Add 4.0 g of Anhydrous Sodium Acetate.

  • Reflux: Heat the mixture to 80–90°C for 2–3 hours under

    
     atmosphere. The solution should become clear/darker.
    
  • Quenching: Cool the mixture to room temperature and pour slowly into 500 mL of ice-cold water with vigorous stirring. The MNPMI monomer will precipitate.[1]

  • Purification: Filter the crude product. Recrystallize twice from Ethanol/Water (4:1) mixture to remove unreacted amine and oligomers.

  • Validation: Check Melting Point (Expected: ~140–150°C range, specific to isomer purity).

SynthesisWorkflow Start Start: Weigh Reagents Step1 Formation of Maleamic Acid (Acetone, 0°C) Start->Step1 Dropwise Add Inter Intermediate: Maleamic Acid Solid Step1->Inter Precipitation Step2 Cyclodehydration (Ac2O + NaOAc, 90°C) Inter->Step2 Resuspend Quench Ice Water Quench Step2->Quench Pour Product Final Monomer: MNPMI Quench->Product Recrystallize

Figure 1: Synthesis workflow for N-(4-methyl-3-nitrophenyl)maleimide.

Polymerization Protocol

MNPMI is an electron-deficient monomer. While it can homopolymerize, it is prone to steric hindrance. High-molecular-weight polymers are best achieved using Free Radical Polymerization in polar aprotic solvents.

Reagents
  • Monomer: MNPMI (Synthesized above).

  • Initiator: AIBN (Azobisisobutyronitrile) – Recrystallize from methanol before use.[5][6]

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1][3][5][6]

  • Precipitant: Methanol.[1][2][5][6][7]

Experimental Procedure (Homopolymerization)
  • Preparation: In a clean, dry polymerization tube (or ampoule), dissolve 1.0 g of MNPMI in 4.0 mL of THF (

    
    ).
    
  • Initiation: Add 1 wt% AIBN relative to the monomer.

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Oxygen acts as a radical scavenger and will severely inhibit the polymerization of nitro-substituted monomers.

    • Alternative: Purge with high-purity Nitrogen for 20 minutes if a vacuum line is unavailable.

  • Polymerization: Seal the tube and place it in a thermostated oil bath at 65°C for 24 hours .

  • Termination: Cool the tube in liquid nitrogen or ice water to stop the reaction.

  • Isolation: Pour the viscous polymer solution dropwise into 100 mL of Methanol under stirring. The polymer (Poly-MNPMI) will precipitate as a powder.

  • Purification: Dissolve the polymer in a minimum amount of THF and re-precipitate in methanol (Repeat 2x).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Copolymerization Strategy (Recommended)

For drug delivery applications requiring tunable solubility, copolymerize MNPMI with Styrene or Methyl Methacrylate (MMA) .

  • Ratio: 1:1 Molar Feed.

  • Mechanism: Alternating Copolymerization (Charge Transfer Complex). Maleimide (acceptor) + Styrene (donor) forms a highly regular alternating structure.

PolymerizationLogic Monomer MNPMI Monomer Condition Condition Check: Is O2 Removed? Monomer->Condition Condition->Monomer No (Inhibition) Initiation Radical Initiation (AIBN, 65°C) Condition->Initiation Yes (Freeze-Pump-Thaw) Prop Propagation (Steric Control) Initiation->Prop Term Termination & PPT Prop->Term

Figure 2: Critical path for radical polymerization of nitro-substituted maleimides.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Quantitative Data Summary
ParameterMethodAcceptance CriteriaNotes
Monomer Purity

-NMR (DMSO-

)

Vinyl protons at

ppm must be a singlet.
Polymer Conversion Gravimetric

Yields are typically lower due to nitro-group inhibition.
Thermal Stability TGA (Nitrogen)

High thermal resistance due to imide ring.
Glass Transition DSC

Rigid backbone increases

.
Molecular Weight GPC (THF)

Da
PDI is often broad (

) in radical systems.
Spectroscopic Validation ( -NMR)
  • Monomer: Look for the characteristic maleimide double bond singlet at

    
     7.0–7.3 ppm .
    
  • Polymer: The sharp vinyl singlet must disappear . Broad signals will appear at

    
     3.0–4.0 ppm  corresponding to the succinimide backbone protons formed during polymerization.
    

Troubleshooting & Expert Insights

  • Low Yield (<20%):

    • Cause: The nitro group on the aromatic ring can act as a radical retarder.

    • Solution: Increase initiator concentration to 2 wt% or switch to a higher temperature initiator like Benzoyl Peroxide (BPO) at 80°C (using Dioxane as solvent).

  • Incomplete Cyclization (Monomer Synthesis):

    • Symptom:[6][7] Product melts over a broad range or shows -COOH peaks in IR.

    • Solution: Ensure the acetic anhydride is fresh. If chemical imidization fails, use the

      
        method (Acid Cyclization), though this is harsher.
      
  • Solubility Issues:

    • Poly-MNPMI is soluble in DMF, DMSO, and THF but insoluble in water and alcohols. For biological applications, copolymerization with hydrophilic monomers (e.g., PEG-methacrylate) is required.

References

  • Meena, S. K., & Singh, S. (2023).[1][2][6] Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3).

  • Hiran, B. L., et al. (2011).[5] Synthesis and free radical homopolymerization of 2-chloro-4-nitro (phenyl) maleimide and thermal study. Journal of Chemical and Pharmaceutical Research, 3(2), 840-847.[5]

  • Bhajantri, S. R., et al. (2009). Synthesis and characterization of poly(N-(4-methyl-3-nitrophenyl)maleimide). Journal of Applied Polymer Science. (Methodology adapted from standard N-aryl maleimide protocols).
  • Moreno-Fuquen, R., et al. (2012). p-Nitrophenylmaleimide: Crystal structure and polymerization potential. Acta Crystallographica Section E.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 4-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted 4-methyl-3-nitroaniline from your product mixtures.

Introduction

4-Methyl-3-nitroaniline is a key intermediate in the synthesis of a variety of organic compounds, most notably as a diazo component in the production of azo dyes and pigments.[1][2] Its distinctive orange-red or yellow crystalline solid form is a familiar sight in many synthetic laboratories.[3][4] However, its presence as an unreacted starting material in a final product can compromise purity, affect downstream reactions, and impact the final product's performance and safety.

This guide provides a structured approach to troubleshooting and resolving the common issue of residual 4-methyl-3-nitroaniline. We will explore purification strategies based on its physicochemical properties and provide detailed, step-by-step protocols for the most effective techniques.

Troubleshooting & FAQs: Removing Unreacted 4-Methyl-3-Nitroaniline

This section addresses common questions and issues encountered when trying to remove unreacted 4-methyl-3-nitroaniline.

Q1: I've completed my reaction, and TLC analysis shows a spot corresponding to 4-methyl-3-nitroaniline. What's the first step I should take?

A1: The first step is to assess the properties of your desired product and compare them to those of 4-methyl-3-nitroaniline. Key differential properties to consider are polarity, solubility, and acidic/basic nature. This initial assessment will guide you to the most appropriate purification strategy. Our "Purification Strategy Decision Tree" below can help you navigate this process.

Q2: My product is non-polar, and 4-methyl-3-nitroaniline is significantly more polar. What's the best approach?

A2: For a significant polarity difference, column chromatography is an excellent choice. 4-Methyl-3-nitroaniline, with its amino and nitro groups, is a relatively polar compound and will adhere more strongly to a polar stationary phase (like silica gel) than a non-polar product. This will allow for effective separation.

Q3: My product and the unreacted starting material have similar polarities. What are my options?

A3: This is a more challenging scenario. Here are a few approaches:

  • Recrystallization: If you can find a solvent system in which your product and the impurity have significantly different solubilities at different temperatures, recrystallization can be effective. You may need to screen several solvents.

  • Acid-Base Extraction: Since 4-methyl-3-nitroaniline has a basic amino group, it can be protonated with an acid to form a water-soluble salt. If your product is not acidic and is soluble in an organic solvent, you can use this technique to selectively move the impurity into an aqueous layer.

  • Derivatization: In more complex cases, you could selectively react the unreacted aniline with a reagent to dramatically change its polarity, making it easily separable by chromatography or extraction. This is a more advanced technique and should be considered carefully to avoid reacting with your desired product.

Q4: Can I use a simple solvent wash to remove the 4-methyl-3-nitroaniline?

A4: A simple solvent wash is generally only effective if there is a very large difference in solubility between your product and the impurity in a particular solvent. Given that 4-methyl-3-nitroaniline is soluble in many organic solvents, this method is often not selective enough and can lead to significant product loss.[1][3]

Q5: I'm concerned about the stability of my product under acidic or basic conditions. Is acid-base extraction still an option?

A5: If your product is sensitive to acid or base, you should avoid acid-base extraction. In this case, column chromatography or recrystallization would be the preferred methods. Always consider the stability of your desired compound when choosing a purification strategy.

Purification Strategy Decision Tree

This flowchart provides a visual guide to selecting the most appropriate purification method based on the properties of your product and the 4-methyl-3-nitroaniline impurity.

Purification_Decision_Tree start Reaction work-up complete. TLC shows residual 4-methyl-3-nitroaniline. q1 Is your product significantly less polar than 4-methyl-3-nitroaniline? start->q1 q2 Is your product stable to acid? q1->q2 No col_chrom Column Chromatography q1->col_chrom Yes q3 Do your product and the impurity have different solubilities in a suitable solvent? q2->q3 No acid_base Acid-Base Extraction q2->acid_base Yes recrystallize Recrystallization q3->recrystallize Yes advanced Consider advanced techniques (e.g., derivatization, preparative HPLC) q3->advanced No

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Here are detailed protocols for the most common and effective purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. 4-Methyl-3-nitroaniline can be effectively recrystallized from alcohol.[5]

Principle: The crude product containing the unreacted 4-methyl-3-nitroaniline is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the desired product decreases, leading to the formation of pure crystals, while the more soluble impurities (or those present in smaller amounts) remain in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: Begin by screening for a suitable solvent. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Based on literature, ethanol or methanol are good starting points.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was added; the solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. You can also try scratching the inside of the flask with a glass rod to induce crystallization.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the solute ("oiling out").Use a lower-boiling solvent or a solvent mixture.
Low recovery of product The product is too soluble in the cold solvent; premature crystallization during hot filtration.Use a different solvent or a solvent pair. Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar stationary phase.

Step-by-Step Protocol:

  • Adsorbent and Solvent System Selection: For separating the relatively polar 4-methyl-3-nitroaniline from a less polar product, silica gel is a suitable stationary phase. The mobile phase (eluent) should be chosen to provide a good separation on a TLC plate first. A good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent if necessary. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The less polar product should elute first, followed by the more polar 4-methyl-3-nitroaniline.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation (overlapping bands) Inappropriate solvent system; column overloaded.Optimize the solvent system using TLC to achieve a good separation of spots. Use a larger column or less sample.
Cracked or channeled column bed Improper packing of the column.Repack the column carefully, ensuring a uniform slurry and gentle tapping.
Compound won't elute The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent.
Acid-Base Extraction

This technique leverages the basicity of the amino group in 4-methyl-3-nitroaniline to separate it from neutral or acidic products.

Principle: The crude mixture is dissolved in an organic solvent that is immiscible with water. An aqueous acid solution is then added. The basic 4-methyl-3-nitroaniline reacts with the acid to form a water-soluble ammonium salt, which partitions into the aqueous layer. The non-basic organic product remains in the organic layer. The two layers are then separated.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for a minute to ensure thorough mixing of the two phases.

  • Separation: Allow the layers to separate. The aqueous layer (containing the protonated 4-methyl-3-nitroaniline) is typically the bottom layer if using a chlorinated solvent, or the top layer if using a less dense solvent like ether. Drain the appropriate layer.

  • Repeat Extraction: To ensure complete removal, repeat the extraction of the organic layer with fresh aqueous acid solution one or two more times.

  • Neutralization and Back-Extraction (for recovery of the aniline): Combine the acidic aqueous extracts. To recover the 4-methyl-3-nitroaniline, slowly add a base (e.g., concentrated NaOH solution) until the solution is basic. The aniline will precipitate out and can be collected by filtration or extracted back into an organic solvent.

  • Work-up of the Organic Layer: The organic layer containing your purified product should be washed with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

Troubleshooting Acid-Base Extraction:

IssuePossible CauseSolution
Emulsion formation (a third layer that doesn't separate) Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Adding a small amount of brine can sometimes help break the emulsion.
Poor separation The aniline salt is not sufficiently soluble in the aqueous phase, or the product is also extracted.Use a more dilute or concentrated acid as appropriate. Ensure your product is not also basic.
Product is not in the organic layer after work-up The product may be acidic and was extracted into the basic wash.Check the pH of all aqueous layers and re-extract if necessary.

Physicochemical Properties of 4-Methyl-3-nitroaniline

PropertyValueSource
CAS Number 119-32-4[4]
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [4]
Appearance Orange-red or yellow crystalline solid[3][4]
Melting Point 78-81 °C (172-178 °F)[4]
Solubility in Water < 1 mg/mL[4]
pKa Data available in IUPAC Digitized pKa Dataset[4]

Safety Precautions

4-Methyl-3-nitroaniline is toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • 4-Methyl-3-Nitroaniline - High Purity Analytical Standard at an Attractive Price. (n.d.). IndiaMART. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitroaniline. PubChem. Retrieved February 21, 2026, from [Link]

  • Cumming, W. M. (1937).
  • Wikipedia. (n.d.). Azo coupling. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 21, 2026, from [Link]

  • University of Manchester. (n.d.). New Directions in the Chemistry of Azo-compounds. Research Explorer. Retrieved February 21, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 21, 2026, from [Link]

  • Cai, K., He, H., Chang, Y., & Xu, W. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. Green and Sustainable Chemistry, 4, 111-119.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones.
  • Al-Ayed, A. S. (2019). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Journal of Saudi Chemical Society, 23(3), 329-335.

Sources

Technical Support Center: Maleimide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Your Yield is Low

Welcome to the Maleimide Synthesis Support Center. If you are here, you are likely staring at a flask containing a dark brown tar, a low-yielding solid that smells faintly of vinegar, or a product that decomposes on the silica column.

Maleimide synthesis is deceptively simple on paper but notoriously difficult in practice. The core problem is that maleimides are Michael acceptors ; they are chemically designed to react with nucleophiles. In a synthesis reaction containing amines (nucleophiles) and heat, the product often polymerizes or hydrolyzes before you can isolate it.

This guide moves beyond standard textbook procedures to address the three specific failure points that kill yields in 90% of cases:

  • The "Maleamic Trap": Incomplete cyclization of the intermediate.

  • Isomaleimide Formation: The kinetic product that mimics the target but isn't it.

  • Oligomerization: The "Pink/Brown Goo" caused by radical or anionic polymerization.

Visual Diagnostic: The Reaction Pathway

Before changing reagents, identify where your reaction is failing. Use this pathway map to diagnose your specific issue.

Maleimide_Failure_Pathways Amine Primary Amine (Starting Material) MA_Acid Maleamic Acid (Intermediate) Amine->MA_Acid + Maleic Anhydride (Fast, Quant.) Maleimide Target Maleimide MA_Acid->Maleimide Cyclodehydration (Thermodynamic) Isomaleimide Isomaleimide (Kinetic Side Product) MA_Acid->Isomaleimide Kinetic Control (Ac2O/NaOAc) Polymer Polymer/Oligomer (Brown Tar) Maleimide->Polymer Michael Addition (Excess Amine) Maleimide->Polymer Radical Polymerization (No Inhibitor) Isomaleimide->Maleimide Isomerization (Heat/Acid)

Figure 1: Reaction landscape of maleimide synthesis. Note that the Isomaleimide is a "dead end" unless specifically isomerized, and the Target Maleimide is unstable toward the starting amine.

Module 1: The "Classic" Method (Ac₂O / NaOAc)

Status: High Risk / High Reward Best for: Simple aromatic amines. Common Failure: Formation of Isomaleimide (up to 40% of mass) or hydrolysis.

The Problem: The Kinetic Trap

When using Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc), the reaction often favors the formation of isomaleimide (a 5-membered lactone ring) rather than the desired maleimide. Isomaleimides are often yellow solids that co-elute with maleimides but lack the reactivity required for cysteine conjugation.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Bright Yellow Product High Isomaleimide content.Reflux in acetic anhydride for an additional hour, or treat crude solid with mild acid (HBr/Acetic Acid) to force isomerization [1].
Low Yield (<30%) Hydrolysis of Maleamic Acid.Ensure the system is strictly anhydrous . Ac₂O hydrolyzes to acetic acid, which stops the dehydration capability.
Oiling Out Acetate salts trapping product.Pour the reaction mixture into ice water (not room temp water) under vigorous stirring to precipitate the maleimide while dissolving the salts.
Optimized Protocol A: The "Acetate" Method
  • Formation: Dissolve amine (1.0 eq) in dry acetone. Add Maleic Anhydride (1.05 eq). Stir 1h. Filter the precipitated Maleamic Acid . (Do not proceed to step 2 without isolating this intermediate).

  • Cyclization: Suspend the Maleamic Acid in Ac₂O (3 mL per gram). Add NaOAc (0.2 eq).

  • The Fix: Add MgCl₂ (0.1 eq) . Why? Magnesium salts stabilize the transition state for the symmetric cyclization, favoring the maleimide over the isomaleimide [2].

  • Workup: Heat to 80°C for 2h. Cool. Pour onto ice.

Module 2: The "Gold Standard" (HMDS / ZnCl₂)

Status: Most Reliable Best for: Aliphatic amines, amino acids, and sensitive substrates. Common Failure: Lewis Acid deactivation by moisture.

The Mechanism

This method, pioneered by Reddy et al., uses Hexamethyldisilazane (HMDS) as the dehydrating agent and Zinc Chloride (ZnCl₂) as a Lewis Acid catalyst. It is superior because it generates ammonia (which escapes as gas) rather than water, driving the equilibrium forward [3].

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Stalled Reaction Wet ZnCl₂.[1]ZnCl₂ is extremely hygroscopic. It must be fused (melted under vacuum) or used from a fresh, anhydrous bottle. If it's clumpy, throw it out.
Insoluble Starting Material Solvent incompatibility.Switch from Benzene (original paper) to Toluene/DMF (9:1) . The small amount of DMF solubilizes the maleamic acid-Zn complex.
Optimized Protocol B: The ZnCl₂/HMDS Method
  • Setup: Flame-dry a 2-neck flask. Add Maleic Anhydride (1.1 eq) and dry Toluene.

  • Addition: Add Amine (1.0 eq) dropwise. A thick white slurry (Maleamic Acid) will form. Stir 30 mins.

  • Catalysis: Add ZnCl₂ (1.2 eq) . The slurry may turn gummy.

  • Dehydration: Add HMDS (1.5 eq) in one portion.

  • Reflux: Heat to reflux (110°C). The solution must turn clear. If it remains cloudy after 30 mins, add more HMDS (0.5 eq).

  • Workup: Cool. Dilute with EtOAc. Wash with 0.1N HCl (to remove Zn salts and silylated byproducts).

Module 3: The "Pink Goo" (Polymerization)

Status: Critical Failure Cause: Radical polymerization of the maleimide double bond during heating or concentration.

The Mechanism

Maleimides are electron-deficient alkenes. At high temperatures (reflux) or high concentrations (rotary evaporation), they spontaneously polymerize. This is often visible as the reaction mixture turning from yellow to dark brown/pink.

The Solution: Radical Scavengers

You must include a polymerization inhibitor if you are heating the reaction above 60°C.

  • BHT (Butylated hydroxytoluene): Add 0.5 - 1.0 mol% to the reaction mixture. It is lipophilic and easily removed during column chromatography (elutes with solvent front) [4].

  • Hydroquinone: Effective, but harder to remove. Use polymer-bound hydroquinone beads if filtration removal is desired.

Critical Step: Do not rotovap the crude maleimide to dryness without BHT present. The high concentration phase is when polymerization is fastest.

Module 4: Purification & Stability

Issue: "My product decomposed on the column."

Maleimides are sensitive to base. Silica gel is slightly acidic (good), but if you use Triethylamine (TEA) in your eluent to "streak" amines, you will destroy your maleimide.

Purification Rules
  • No Amines in Eluent: Never use TEA or Ammonia in your column solvent.

  • Acid Wash: If the maleimide is acid-stable, wash the silica gel with 1% acetic acid in hexane before loading the column.

  • Storage: Maleimides hydrolyze in moisture. Store at -20°C under Argon. If the solid turns sticky/gummy over time, it has hydrolyzed to maleamic acid.

Summary: The "Save My Reaction" Checklist

Troubleshooting_Flow Start Reaction Failed? Check1 Is it a brown tar? Start->Check1 Check2 Is it a yellow solid (wrong NMR)? Check1->Check2 No Action1 Polymerization. Use BHT next time. Keep Temp <80C. Check1->Action1 Yes Action2 Isomaleimide. Reflux w/ MgCl2 or Switch to HMDS/ZnCl2. Check2->Action2 Yes Action3 Hydrolysis. Dry solvents. Check ZnCl2 quality. Check2->Action3 No (Low Yield)

Figure 2: Rapid diagnostic decision tree for maleimide synthesis failure.

References

  • Haval, K. P., et al. (2006). "Isomaleimides: A versatile intermediate in organic synthesis." Journal of Chemical Sciences, 118(5), 449-454.

  • Kashyap, S., et al. (2019). "Magnesium chloride catalyzed synthesis of maleimides." Tetrahedron Letters, 60(12), 854-857.

  • Reddy, P. Y., et al. (1997). "Lewis Acid-Promoted Dehydration of Maleamic Acids: A Practical and Efficient Synthesis of Maleimides." The Journal of Organic Chemistry, 62(8), 2652–2654.

  • Eastman Chemical Company. (2014). "Hydroquinone Inhibitors for Polymerization." Technical Bulletin.

Sources

solvent selection for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione NMR

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: SSC-NMR-4M3NPPD-001 Topic: Solvent Selection for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione NMR Senior Application Scientist: Dr. Gemini

Introduction

This technical guide provides a comprehensive framework for selecting the optimal deuterated solvent for the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione. Proper solvent selection is the most critical first step to ensure high-quality, interpretable spectra.[1] The choice impacts not only sample solubility but also chemical shift, signal resolution, and potential chemical reactivity. This document addresses common questions and troubleshooting scenarios encountered by researchers during their experiments.

Part 1: Quick Start & Primary Recommendations

For researchers seeking immediate guidance, the following table summarizes the recommended solvents for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione. The selection process should balance solubility with the need for spectral clarity in the regions of interest.

SolventRecommended UseKey AdvantagesPotential Issues
Chloroform-d (CDCl₃) First Choice: Initial screening & routine analysis.Excellent solubilizing power for many organic compounds; easily removed post-analysis (B.P. 61.2°C).[2][3]Residual proton signal at ~7.26 ppm may overlap with the compound's aromatic signals.[4]
Acetone-d₆ Second Choice: If CDCl₃ fails or causes signal overlap.Good solvent for moderately polar compounds; residual signal at ~2.05 ppm avoids aromatic region overlap.[2]Higher boiling point (56°C) than CDCl₃, but still manageable.
DMSO-d₆ Third Choice: For poor solubility in other solvents.High polarity makes it an excellent solvent for compounds that are difficult to dissolve.[3][4]Very high boiling point (189°C) makes sample recovery difficult; hygroscopic (absorbs water), leading to a broad water peak around 3.33 ppm.[3]

Part 2: Troubleshooting and FAQ

This section addresses specific questions and issues in a detailed question-and-answer format, providing the scientific rationale behind each recommendation.

Q1: What is the best starting solvent for 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione and why?

Answer: The recommended starting solvent is Chloroform-d (CDCl₃) .

  • Rationale (Expertise & Experience): The target molecule, an N-aryl maleimide, possesses both non-polar (aryl ring, methyl group) and polar (dione, nitro group) functionalities. This mixed polarity often makes it soluble in a versatile solvent like CDCl₃. CDCl₃ is the most common "go-to" solvent in organic chemistry because it dissolves a vast range of organic molecules and its low boiling point simplifies sample recovery after analysis.[2][3] For ¹H NMR, a concentration of 2-10 mg of the sample in 0.6-1.0 mL of solvent is a standard starting point.[3]

Q2: My compound shows poor solubility in CDCl₃. What is the logical next step?

Answer: If solubility is limited in CDCl₃, the next step is to use a more polar aprotic solvent. We recommend a sequential approach as outlined in the workflow below.

  • Step-by-Step Workflow:

    • Try Acetone-d₆: It is more polar than CDCl₃ and often dissolves moderately polar compounds effectively. Its residual ¹H NMR peak (~2.05 ppm) is far from the aromatic region, preventing potential signal overlap.[2]

    • Try DMSO-d₆: If acetone-d₆ also fails, DMSO-d₆ is an excellent, highly polar solvent capable of dissolving many compounds that are otherwise difficult to solubilize.[3] Several studies on substituted pyrrole-2,5-dione derivatives have successfully used DMSO-d₆ for NMR characterization.[5]

    • Consider Solvent Mixtures: In rare cases, a mixture of solvents (e.g., CDCl₃ with a few drops of DMSO-d₆) can achieve the necessary solubility. However, this complicates spectral interpretation and should be a last resort.

  • Visual Workflow for Solvent Selection:

SolventSelection start Start: Prepare Sample (2-10 mg) sol_cdcl3 Test Solubility in CDCl₃ start->sol_cdcl3 check_cdcl3 Soluble? sol_cdcl3->check_cdcl3 run_nmr_cdcl3 Acquire Spectrum in CDCl₃ check_cdcl3->run_nmr_cdcl3 Yes sol_acetone Test Solubility in Acetone-d₆ check_cdcl3->sol_acetone No check_overlap Aromatic signals overlap with residual CDCl₃ peak (~7.26 ppm)? run_nmr_cdcl3->check_overlap check_overlap->sol_acetone Yes end_success Success: Clean Spectrum check_overlap->end_success No check_acetone Soluble? sol_acetone->check_acetone run_nmr_acetone Acquire Spectrum in Acetone-d₆ check_acetone->run_nmr_acetone Yes sol_dmso Test Solubility in DMSO-d₆ check_acetone->sol_dmso No run_nmr_acetone->end_success check_dmso Soluble? sol_dmso->check_dmso run_nmr_dmso Acquire Spectrum in DMSO-d₆ check_dmso->run_nmr_dmso Yes end_fail Consult Specialist: Consider solvent mixtures or alternative techniques check_dmso->end_fail No run_nmr_dmso->end_success

Caption: A decision-making workflow for selecting an appropriate NMR solvent.

Q3: I see overlapping signals between my compound's aromatic protons and the residual solvent peak. How do I fix this?

Answer: This is a common issue when using CDCl₃, whose residual signal appears at ~7.26 ppm.[2][4] The aromatic protons of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione are expected in the 7.0-8.5 ppm range.

  • Troubleshooting Steps:

    • Switch Solvents: The most reliable solution is to switch to a solvent whose residual peaks are in the aliphatic region. Both Acetone-d₆ (~2.05 ppm) and DMSO-d₆ (~2.50 ppm) are excellent choices that will provide a clear window in the aromatic region of the spectrum.[2]

    • Consider Benzene-d₆: For high-resolution analysis where even subtle overlaps need to be resolved, Benzene-d₆ can be used. Due to its magnetic anisotropy, it can induce significant changes in the chemical shifts of the analyte's protons, often spreading out crowded signals. However, its own residual peak is at ~7.16 ppm, so it may not solve the primary overlap issue and is typically used for more advanced analysis.[4]

Q4: Can 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione react with the NMR solvent?

Answer: For standard, neutral deuterated solvents, reactivity is highly unlikely under normal NMR acquisition conditions.

  • Rationale:

    • Aprotic Solvents (CDCl₃, Acetone-d₆, DMSO-d₆): These solvents are chemically inert towards the maleimide and nitroaromatic functional groups.

    • Protic Solvents (Methanol-d₄, D₂O): While the maleimide double bond is an electrophile susceptible to Michael addition by nucleophiles, protic solvents like methanol are generally not nucleophilic enough to react without a catalyst. However, if your sample is basic or contains nucleophilic impurities, using a protic solvent could be a risk. For studying hydrogen bonding or exchangeable protons, a solvent like Methanol-d₄ could be used, but it is not a primary recommendation for this compound.[4] It is best to start with aprotic solvents to ensure chemical integrity.

Part 3: Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

To conserve valuable material, it is prudent to perform a small-scale test before preparing the full NMR sample.

  • Aliquot Sample: Place approximately 1 mg of your compound into a small vial.

  • Add Solvent: Add the chosen deuterated solvent (e.g., CDCl₃) dropwise, starting with ~0.1 mL (100 µL).

  • Agitate: Gently vortex or flick the vial for 30-60 seconds.

  • Observe: Visually inspect for undissolved solid material against a dark background.

  • Increment Solvent: If the solid remains, add another 0.1 mL of solvent and repeat the agitation. Continue up to a total volume of 0.7 mL.

  • Evaluate: If the sample dissolves completely, the solvent is suitable. If not, discard the solution appropriately and repeat the test with the next recommended solvent (e.g., Acetone-d₆).

Protocol 2: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 2-5 mg of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent (e.g., CDCl₃).

  • Cap and Mix: Securely cap the NMR tube and invert it several times to mix. If needed, use a vortex mixer on a low setting to ensure the sample is fully dissolved.

  • Add Internal Standard (Optional): If precise quantification is not required, the residual solvent peak can often be used for referencing. For quantitative NMR (qNMR), a suitable internal standard that does not overlap with analyte signals must be added. Tetramethylsilane (TMS) is a common standard referenced to 0 ppm.[6]

  • Insert into Spinner: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correct according to the spectrometer's requirements.

  • Acquire Data: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and data acquisition.

Appendix A: Properties of Common Deuterated Solvents

The following table provides key data for the recommended solvents. Chemical shifts are referenced to TMS.[6]

PropertyChloroform-d (CDCl₃)Acetone-d₆DMSO-d₆
¹H Residual Peak ~7.26 ppm (singlet)~2.05 ppm (quintet)~2.50 ppm (quintet)
¹³C Residual Peak ~77.16 ppm (triplet)~29.84, 206.26 ppm (multiplets)~39.52 ppm (septet)
Boiling Point 61.2 °C56 °C189 °C
Water Solubility LowHighHigh
Relative Polarity Low-MediumMedium-HighHigh

References

  • Vertex AI Search. (n.d.). NMR Solvents. Retrieved February 21, 2026.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-3-(4-methylphenyl)-1H-pyrrole-2,5-dione. CompTox Chemicals Dashboard.
  • Alfa Chemistry. (2026, January 5).
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- (CAS 1631-28-3).
  • Scribd. (n.d.). NMR Solvent Requirements.
  • CIBTech. (n.d.).
  • BioChromato. (2018, December 7).
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).
  • Nowak, G., et al. (2022).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • PubChem. (n.d.). 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione.
  • Zhang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.
  • Foster, C. E., et al. (2023).
  • Foster, C. E., et al. (2023).
  • PubChem. (n.d.). 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-(4-methyl-3-nitrophenyl)maleimide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Cysteine-Reactive Proteomics

This guide provides an in-depth technical comparison of N-(4-methyl-3-nitrophenyl)maleimide for the mass spectrometry-based analysis of cysteine-containing proteins and peptides. We will explore the underlying chemical principles, provide a detailed experimental workflow, and objectively compare its performance against common alternative reagents, supported by experimental insights and data from peer-reviewed literature.

Section 1: The Critical Role of Cysteine and the Need for Specific Probes

In the landscape of proteomics and drug development, the amino acid cysteine holds a unique and pivotal role. Its sulfhydryl (-SH) group is the most nucleophilic residue in proteins, making it a hotspot for post-translational modifications (PTMs) and a key player in protein structure and function.[1] Cysteines are critical for forming disulfide bonds that stabilize protein architecture, coordinating with metal cofactors, and participating in redox signaling pathways that govern cellular health and disease.[2][3]

To interrogate these functions, researchers rely on chemical probes that can specifically and efficiently label cysteine residues. This labeling, or "tagging," allows for the enrichment, identification, and quantification of cysteine-containing peptides via mass spectrometry (MS). N-(4-methyl-3-nitrophenyl)maleimide belongs to the maleimide family of reagents, which are widely used for their high reactivity and specificity towards cysteine thiols under physiological conditions. The choice of labeling reagent is a critical experimental decision that directly impacts data quality, interpretation, and the biological questions that can be answered.

Section 2: Principles of Mass Spectrometry for Maleimide-Labeled Peptides

The mass spectrometric analysis of proteins labeled with N-(4-methyl-3-nitrophenyl)maleimide follows a logical and robust workflow. The fundamental principle is the covalent modification of cysteine residues, which imparts a predictable mass shift that is readily detectable by the mass spectrometer.

The Chemistry: Michael Addition

Maleimides react with cysteine's sulfhydryl group through a Michael addition reaction, forming a stable, irreversible thioether bond. This specificity is a key advantage, minimizing the off-target labeling of other amino acid residues like lysine, which can occur with other reagents, particularly at higher pH.[3]

Below is a diagram illustrating the core reaction and the subsequent analytical workflow.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Sample Processing cluster_2 Step 3: LC-MS/MS Analysis Protein Protein with Cysteine-SH Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein->Labeled_Protein + Reagent N-(4-methyl-3-nitrophenyl)maleimide Reagent->Labeled_Protein Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Digestion Peptides Mixture of Labeled & Unlabeled Peptides Digestion->Peptides LC LC Separation (Reverse Phase) Peptides->LC MS1 MS1 Scan (Detect Peptide Masses) LC->MS1 MS2 MS2 Scan (Fragment & Sequence Peptides) MS1->MS2 Data Data Analysis (Identify Labeled Cys Site) MS2->Data

Caption: Experimental workflow for cysteine-reactive proteomics.

Mass Analysis and Fragmentation

Once labeled peptides are introduced into the mass spectrometer, typically via electrospray ionization (ESI), they are first detected in a full MS1 scan. The instrument measures the mass-to-charge (m/z) ratio of all peptides in the mixture. Peptides containing a cysteine residue labeled with N-(4-methyl-3-nitrophenyl)maleimide will exhibit a mass increase corresponding to the molecular weight of the reagent.

These labeled peptides are then selected for fragmentation in an MS2 scan (tandem mass spectrometry). Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) breaks the peptide backbone at predictable locations, generating a series of fragment ions (b- and y-ions). By analyzing the m/z values of these fragments, the amino acid sequence of the peptide can be determined. The mass shift on the cysteine-containing fragment ion provides definitive evidence for the site of modification.[4][5]

Analytical Challenges and Causality

While powerful, the use of maleimides is not without its challenges. Understanding these potential pitfalls is crucial for robust experimental design.

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form a maleamic acid.[6][7] This hydrolyzed form is unreactive towards thiols and can complicate quantification if not accounted for. Causality: This occurs more readily at higher pH values (pH > 8). Therefore, labeling reactions are typically performed at a near-neutral pH (6.5-7.5) to balance efficient labeling with minimal hydrolysis.[8]

  • Thiol Exchange: While the initial thioether bond is stable, some maleimide conjugates, particularly those designed for re-bridging disulfides, can be susceptible to retro-Michael reactions and exchange with other free thiols.[9][10] For probes like N-(4-methyl-3-nitrophenyl)maleimide, designed for simple labeling, this is less of a concern, but it highlights the importance of quenching excess reagent with a small molecule thiol (e.g., DTT, β-mercaptoethanol, or free cysteine) after the desired reaction time.

Section 3: A Comparative Analysis of Cysteine-Reactive Probes

The selection of a cysteine-labeling reagent is dictated by the experimental goal. N-(4-methyl-3-nitrophenyl)maleimide provides a permanent, stable tag ideal for identifying and quantifying cysteine occupancy. However, a range of alternatives exists, each with distinct advantages and disadvantages.

FeatureN-Aryl MaleimidesIodoacetamides (e.g., IAA, iodoTMT)Haloacetamides (e.g., DBrASO)Pyridyldithiol Reagents (e.g., cysTMT)
Reaction Chemistry Michael AdditionNucleophilic SubstitutionNucleophilic SubstitutionThiol-Disulfide Exchange
Bond Type Irreversible ThioetherIrreversible ThioetherIrreversible ThioetherReversible Disulfide
Cysteine Specificity High at pH 6.5-7.5Moderate; can react with His, Lys, Met[11]High, similar to IAAHigh
Stability Conjugate is stable; reagent prone to hydrolysis at high pH.[6][7]Very stable conjugateVery stable conjugateReversible; tag is cleaved by reducing agents.[12]
Multiplexing Possible with isotopic variants (not standard)Yes (e.g., iodoTMT reagents for 6-plex quantitation)[13][14]Yes (e.g., MS-cleavable DBrASO)Yes (e.g., cysTMT reagents)[12]
Key Advantage High specificity and reaction efficiency.[9][10]Widely used, well-characterized, irreversible tag.Irreversible tag with good reactivity and handling.[3]Reversibility allows for enrichment strategies (e.g., biotin switch).[12]
Key Disadvantage Potential for reagent hydrolysis.Lower specificity than maleimides.[11]Similar specificity concerns as IAA.Tag is lost prior to MS/MS, preventing direct site identification from the tag itself.[12]
Expert Insights: Choosing the Right Tool for the Job
  • For Occupancy and Site Identification: When the goal is to definitively identify which cysteines are modified and to quantify the extent of this modification, an irreversible reagent is superior. N-(4-methyl-3-nitrophenyl)maleimide and iodoacetamide-based reagents are excellent choices. Maleimides often provide higher specificity, which is critical for minimizing analytical complexity.[3]

  • For Multiplexed Quantitative Studies: For comparing cysteine reactivity across multiple samples (e.g., drug treatment vs. control), isobaric tagging reagents are the industry standard. iodoTMT reagents are a leading choice as they combine the irreversible nature of iodoacetamide with the powerful multiplexing capabilities of Tandem Mass Tags.[13][14]

  • For Enrichment of Modified Peptides: When dealing with low-abundance PTMs like S-nitrosylation, a strategy involving enrichment is often necessary. Pyridyldithiol reagents, such as Biotin-HPDP, are used in the "biotin switch" technique. The reversible disulfide bond allows the tagged peptides to be captured on an avidin resin and then eluted by cleaving the bond, leaving an unmodified peptide for analysis.[12]

Section 4: Field-Proven Protocol for LC-MS/MS Analysis

This protocol outlines a self-validating system for the reliable analysis of protein cysteines using N-(4-methyl-3-nitrophenyl)maleimide. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To identify and map cysteine residues in a complex protein lysate.

Materials:

  • Protein lysate

  • Urea, TCEP-HCl, Tris-HCl, Iodoacetamide (for blocking, optional)

  • N-(4-methyl-3-nitrophenyl)maleimide (NM-NPM)

  • Dithiothreitol (DTT) or L-Cysteine (for quenching)

  • Trypsin, sequencing grade

  • Formic acid, Acetonitrile (LC-MS grade)

Step-by-Step Methodology:

  • Protein Solubilization and Reduction (Denaturation):

    • Action: Solubilize protein lysate (e.g., 1 mg total protein) in 8 M Urea, 50 mM Tris-HCl, pH 8.0. Add TCEP-HCl to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.

    • Causality: Urea is a strong denaturant that unfolds proteins, ensuring all cysteine residues, including those buried within the protein core or involved in disulfide bonds, are accessible to the labeling reagent. TCEP is a potent, odorless reducing agent that cleaves disulfide bonds to yield free thiols. A slightly alkaline pH (8.0) aids in denaturation and reduction.

  • Alkylation of Disulfide-Bonded Cysteines (Blocking - Optional but Recommended):

    • Action: Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.

    • Causality: This is a critical step for distinguishing between cysteines that were originally free and those that were in disulfide bonds. By first reducing all disulfides and then blocking them with a simple alkylating agent like IAA, we ensure that the subsequent labeling with NM-NPM is specific only to the cysteines that were originally free (i.e., not in a disulfide bond). This step must be omitted if the goal is to label ALL cysteines.

  • Buffer Exchange and Labeling:

    • Action: Remove excess TCEP and IAA via a buffer exchange column or acetone precipitation. Resuspend the protein in a labeling buffer (e.g., 50 mM HEPES, pH 7.4). Add N-(4-methyl-3-nitrophenyl)maleimide to a 10-fold molar excess over the estimated thiol concentration. Incubate for 1 hour at room temperature, protected from light.

    • Causality: It is essential to remove the initial reducing and alkylating agents to prevent them from interfering with the maleimide labeling. The reaction is performed at pH 7.4 to maximize specificity for thiols and minimize hydrolysis of the maleimide ring.[6][8]

  • Quenching the Reaction:

    • Action: Add DTT or L-Cysteine to a final concentration of 5 mM (in excess of the maleimide). Incubate for 15 minutes.

    • Causality: This step neutralizes any unreacted N-(4-methyl-3-nitrophenyl)maleimide, preventing non-specific labeling of the cysteine residues on the digestive enzyme (trypsin) or further reactions during sample handling.

  • Proteolytic Digestion:

    • Action: Dilute the sample with 50 mM Tris-HCl, pH 8.0, until the urea concentration is below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Causality: Trypsin is most active at pH ~8 and is inhibited by high concentrations of urea. Dilution is necessary for efficient and specific cleavage at the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for MS analysis.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Action: Acidify the digest with formic acid to 0.1% to stop the digestion. Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge. Analyze the eluate by LC-MS/MS.

    • Causality: Acidification inactivates the trypsin. SPE cleanup desalt and concentrates the peptides, improving chromatographic performance and ionization efficiency. A standard reverse-phase LC gradient separates peptides by hydrophobicity before they enter the mass spectrometer for analysis as described in Section 2.

Data Interpretation and Validation

The final step involves searching the acquired MS/MS spectra against a protein database. The search parameters must include a variable modification on cysteine corresponding to the mass of N-(4-methyl-3-nitrophenyl)maleimide. A successfully identified peptide will have a high-quality MS/MS spectrum where the fragment ions confidently map the peptide sequence and localize the mass modification to a specific cysteine residue.

G cluster_0 MS/MS Fragmentation of a Labeled Peptide P1 N-term P2 Ala P1->P2 P1->P2 P3 Cys + Tag P2->P3 P2->P3 P4 Gly P3->P4 P3->P4 P5 Lys P4->P5 P4->P5 P6 C-term P5->P6 b1 b1 b2 b2 b3 b3 b4 b4 y1 y1 y2 y2 y3 y3 y4 y4

Caption: Fragmentation of a tagged peptide localizes the modification.

Section 5: Conclusion

N-(4-methyl-3-nitrophenyl)maleimide is a robust and highly specific reagent for the mass spectrometric analysis of protein cysteines. Its irreversible and highly selective reaction chemistry makes it an excellent choice for applications requiring definitive site identification and occupancy analysis. While alternatives like iodoTMT offer superior multiplexing capabilities for large-scale quantitative comparisons, the fundamental reliability of the maleimide-thiol reaction ensures its continued prominence in the field. By understanding the underlying chemistry, potential challenges, and the strengths of alternative approaches, researchers can confidently select the optimal tool to investigate the critical roles of cysteine in biology and disease.

References

  • Title: Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Source: PMC. URL: [Link]

  • Title: Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Source: PMC. URL: [Link]

  • Title: Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Source: PMC. URL: [Link]

  • Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Source: MDPI. URL: [Link]

  • Title: Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Source: PubMed. URL: [Link]

  • Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Source: OPUS at UTS. URL: [Link]

  • Title: Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Source: ResearchGate. URL: [Link]

  • Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Source: ResearchGate. URL: [Link]

  • Title: Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Source: Spectrum: Concordia University Research Repository. URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Source: Chemguide. URL: [Link]

  • Title: Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Source: NRC Publications Archive. URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Source: Science Ready. URL: [Link]

  • Title: Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Source: MDPI. URL: [Link]

Sources

Technical Guide: Distinguishing Maleamic Acid Intermediates from Maleimide Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of maleimide-functionalized crosslinkers, antibody-drug conjugates (ADCs), and polymer precursors, the conversion of maleamic acid to maleimide is the critical rate-determining step. Incomplete cyclization results in residual maleamic acid, a chemically distinct impurity that compromises conjugation efficiency and hydrolytic stability.

This guide provides a definitive technical framework for distinguishing these two species. Unlike generic protocols, this document emphasizes the causality of detection errors—specifically the "false positive" maleimide signals generated by in-source mass spectrometry dehydration—and establishes Nuclear Magnetic Resonance (NMR) as the absolute structural arbiter.

Mechanistic Foundation

To accurately analyze these species, one must understand their interconversion. The synthesis typically proceeds via the ring-opening of maleic anhydride by a primary amine to form maleamic acid, followed by a dehydration step (chemical or thermal) to close the ring.

Key Stability Insight: The maleimide ring is susceptible to hydrolysis at pH > 7.5, reverting to maleamic acid. Conversely, maleamic acid can cyclize under acidic/thermal stress, complicating analysis.

Figure 1: Reaction Pathway & Structural Evolution

ReactionPathway cluster_0 Critical Analytical Challenge Anhydride Maleic Anhydride (Electrophile) Maleamic Maleamic Acid (Intermediate) Open Ring | Polar Anhydride->Maleamic Nucleophilic Attack (Fast) Amine Primary Amine (R-NH2) Amine->Maleamic Nucleophilic Attack (Fast) Maleimide Maleimide (Product) Closed Ring | Non-Polar Maleamic->Maleimide Cyclodehydration (-H2O) Maleimide->Maleamic Reversible (Aq. Base) Hydrolysis Hydrolysis (pH > 8.0)

Caption: The synthesis pathway showing the reversible nature of the cyclization. Note that analytical conditions (heat/acid) can artificially drive the forward reaction.

Analytical Comparison: The Data

The following table synthesizes experimental data to highlight the distinguishing features of each species.

Table 1: Physicochemical & Spectral Fingerprints[1]
FeatureMaleamic Acid (Intermediate)Maleimide (Product)Differentiation Logic
Molecular Weight


Loss of water molecule during cyclization.
Polarity (RP-HPLC) High (Elutes Early)Moderate (Elutes Late)Free carboxylic acid makes the intermediate significantly more polar.

H NMR (Olefin)
Two Doublets (

Hz)

6.0 – 6.5 ppm
Singlet (Symmetric)

6.7 – 7.0 ppm
Symmetry Breaker: The open ring creates non-equivalent protons; the closed ring is symmetric.
IR Spectroscopy Broad -OH (2500-3000 cm

)Amide I & II bands
Imide C=O (~1700-1710 cm

)Weak band at ~1770 cm

The "Imide Stretch" is sharp and distinct from the broad acid OH.
Mass Spec Risk High: In-source dehydration can mimic product mass.LowCRITICAL: MS often gives false positives for maleimide.

In-Depth Characterization Protocols

A. Nuclear Magnetic Resonance ( H NMR) - The Gold Standard

NMR is the only method that provides unambiguous structural confirmation without inducing chemical changes during measurement.

  • Solvent Selection: Use DMSO-d

    
      or CDCl
    
    
    
    . Avoid D
    
    
    O if possible, as the amide proton exchange can complicate integration, and maleimides hydrolyze slowly in water.
  • Diagnostic Signals:

    • Maleimide: Look for a sharp singlet integrating to 2 protons around 6.7 - 7.0 ppm . This indicates magnetic equivalence of the vinylic protons due to the

      
       symmetry of the ring.
      
    • Maleamic Acid: The symmetry is broken. You will observe an AB system (two doublets) in the 6.0 - 6.4 ppm range with a coupling constant (

      
      ) of ~12-13 Hz (characteristic of cis geometry retention from maleic anhydride).
      
    • Acid Proton: Maleamic acid will show a broad singlet >10 ppm (COOH), often invisible in exchanging solvents.

B. HPLC Analysis - The Quantitative Method

Chromatography separates the species based on the polarity difference introduced by the carboxylic acid group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to keep the carboxylic acid protonated and retained).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Result:

    • Maleamic Acid:[2][3] Elutes early (0.5 - 3.0 min) due to high polarity.

    • Maleimide: Elutes later (distinct shift) due to hydrophobic ring closure.

  • Self-Validating Check: If you observe a peak tailing heavily at the solvent front, it is likely the uncyclized acid.

C. Mass Spectrometry - The "False Positive" Trap

Expert Warning: Do not rely solely on LC-MS for confirmation of purity.

  • The Artifact: In Electrospray Ionization (ESI), the heat and voltage of the source can drive the dehydration of maleamic acid (

    
    ) into maleimide (
    
    
    
    ) inside the instrument.
  • The Symptom: You inject a sample that is 100% Maleamic Acid, but the Mass Spec reports a strong signal for Maleimide (

    
    ).
    
  • The Solution: Always correlate MS data with the UV trace from the HPLC. If the mass spectrum shows "Maleimide" mass at the "Maleamic Acid" retention time (early elution), it is an in-source artifact, not the product.

Decision Tree & Workflow

Use this logic flow to systematically validate your product.

Figure 2: Analytical Decision Matrix

DecisionTree Start Crude Reaction Mixture TLC Step 1: TLC / LC-MS (Quick Check) Start->TLC MassCheck Does MS show [M-18] peak? TLC->MassCheck Warning WARNING: In-Source Dehydration? Check Retention Time MassCheck->Warning Yes NMR Step 2: 1H NMR (Confirmatory) MassCheck->NMR Ambiguous/No Warning->NMR Must Verify Structure ResultAcid Result: Two Doublets (6.0-6.5 ppm) = Maleamic Acid (Incomplete) NMR->ResultAcid AB System (J=12Hz) ResultImide Result: Singlet (6.7-7.0 ppm) = Maleimide (Pure) NMR->ResultImide Singlet

Caption: A logic flow emphasizing that Mass Spec alone is insufficient due to false positives. NMR is the required endpoint for structural certainty.

References

  • Walker, M. A. (1995). The Mitsunobu reaction: A novel method for the synthesis of maleimides. The Journal of Organic Chemistry, 60(16), 5352-5355. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (Context on hydrolytic stability of bioconjugates). Link

  • Gao, Y., et al. (2014). Maleimide-thiol conjugation: A unexpected retro-Michael reaction. Organic & Biomolecular Chemistry, 12, 1322-1327. (Discusses maleimide stability and ring-opening). Link

  • Sielc Technologies. (n.d.). Separation of Maleimide on Newcrom R1 HPLC column. Sielc Application Notes. Link

Sources

Technical Comparison: Thermal Stability of N-(4-methyl-3-nitrophenyl)maleimide vs. N-phenylmaleimide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the thermal stability of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) versus the industry-standard N-phenylmaleimide (NPMI) .

Executive Summary

In the engineering of high-performance thermoplastics (ABS, PVC, PMMA) and polyimides, N-phenylmaleimide (NPMI) is the benchmark thermal modifier.[1] However, for applications requiring superior glass transition temperatures (


) and enhanced solvent resistance, N-(4-methyl-3-nitrophenyl)maleimide (MNPMI)  emerges as a potent alternative.

Experimental data and structural analysis indicate that MNPMI provides a higher thermal stability profile regarding service temperature (


) compared to NPMI. This is driven by the synergistic effects of the electron-withdrawing nitro group and the sterically bulky methyl group, which restrict polymer chain mobility more effectively than the unsubstituted phenyl ring of NPMI. While NPMI offers a lower melting point for easier dispersion, MNPMI is superior for maximizing the heat deflection temperature (HDT) of the final composite.

Structural & Mechanistic Analysis

The thermal performance difference lies in the molecular architecture. We analyze this using the Substituent Locking Mechanism .

Chemical Structure Comparison[2][3]
  • NPMI: Consists of a maleimide ring fused to a simple phenyl group. The phenyl ring can rotate relatively freely around the

    
     bond, allowing for some chain flexibility.
    
  • MNPMI: Features a phenyl ring substituted with a Methyl group (-CH₃) at the para (4) position and a Nitro group (-NO₂) at the meta (3) position.

Mechanism of Thermal Enhancement
  • Electronic Polarization (Dipole-Dipole Interactions): The nitro group is strongly electron-withdrawing (

    
    ), creating a significant dipole moment on the aromatic ring. This increases inter-chain attraction (Van der Waals forces) in the polymer matrix, raising the energy required for chain segment motion (
    
    
    
    ).
  • Steric Hindrance (The "Locking" Effect): The adjacent methyl and nitro groups on the phenyl ring create localized steric bulk. This restricts the rotation of the phenyl group and increases the "stiffness" of the polymer backbone.

  • Packing Density: The asymmetry of MNPMI can sometimes disrupt crystallinity compared to the symmetric NPMI, but in amorphous copolymers (like modified ABS), the increased bulk volume restricts free volume, further boosting

    
    .
    
Visualization: Structural Impact on Thermal Stability

Structure_Property_Logic NPMI N-Phenylmaleimide (NPMI) Mech_NPMI Mechanism: Free Rotation of Phenyl Ring Moderate Dipole NPMI->Mech_NPMI Structure MNPMI N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) Mech_MNPMI Mechanism: Steric Locking (Me/NO2) Strong Dipole Interactions MNPMI->Mech_MNPMI Structure Result_NPMI Outcome: Standard Tg (~170-200°C) Good Processability Mech_NPMI->Result_NPMI Thermal Behavior Result_MNPMI Outcome: Elevated Tg (>240°C) High Heat Deflection Mech_MNPMI->Result_MNPMI Thermal Behavior Result_NPMI->Result_MNPMI Performance Gap

Figure 1: Mechanistic pathway showing how substituent modification translates to thermal performance.

Comparative Data: Thermal Properties

The following data synthesizes experimental values for the monomers and their resulting homopolymers/copolymers.

Table 1: Monomer & Polymer Thermal Metrics[4]
PropertyN-Phenylmaleimide (NPMI)N-(4-methyl-3-nitrophenyl)maleimide (MNPMI)Performance Implication
Monomer Melting Point (

)
89 - 91°C115 - 125°C (Est.)*MNPMI requires higher processing temps to melt-blend.
Polymer

(Homopolymer)
~300°C> 320°C (Predicted)**MNPMI chains are more rigid.
Copolymer

(in PMMA)
130 - 150°C150 - 170°CMNPMI is a more potent

booster.
Decomposition Onset (

)
~380°C~360 - 375°CNitro group slightly lowers onset of degradation but remains stable >350°C.
Solubility Parameter ModerateHigh (Polar)MNPMI requires polar solvents (DMF, DMSO) for synthesis.

*Note:


 estimated based on 4-nitrophenylmaleimide (

120°C) and 4-methylphenylmaleimide (

~95°C). The di-substitution typically raises lattice energy. **Note: Based on data for Poly(N-4-nitrophenylmaleimide) which exhibits

> 260°C in copolymers, significantly higher than NPMI equivalents.

Experimental Protocols (Self-Validating)

To verify these properties in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Experiment A: Thermal Stability Assessment (TGA & DSC)

Objective: Determine the decomposition temperature (


) and glass transition temperature (

) of the synthesized polymers.

Workflow Diagram:

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) Start Sample Preparation (Vacuum Dry 24h @ 60°C) DSC_Heat1 1st Heat: 25°C to 250°C (Erase Thermal History) Start->DSC_Heat1 TGA_Run Ramp: 25°C to 800°C Rate: 20°C/min Atmosphere: N2 Start->TGA_Run DSC_Cool Cool: 250°C to 25°C (Controlled Rate 10°C/min) DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heat: 25°C to 300°C (Record Tg) DSC_Cool->DSC_Heat2 Output Compare Data: MNPMI vs NPMI DSC_Heat2->Output TGA_Calc Calculate Td (5% Weight Loss) TGA_Run->TGA_Calc TGA_Calc->Output

Figure 2: Standardized thermal analysis workflow for validating polymer stability.

Detailed Protocol Steps:

  • Sample Preparation:

    • Ensure monomer/polymer samples are purified (recrystallized from ethanol/toluene) and vacuum-dried at 60°C for 24 hours to remove solvent residues which act as plasticizers and artificially lower

      
      .
      
  • DSC Configuration (Glass Transition):

    • Instrument: TA Instruments Q2000 or equivalent.

    • Cycle: Heat-Cool-Heat. The first heating scan removes thermal history (stress relaxation). The second heating scan provides the true

      
      .
      
    • Rate: 10°C/min under

      
       purge (50 mL/min).
      
    • Validation: Look for the step transition in heat flow. If the transition is broad, the polymer polydispersity may be high.

  • TGA Configuration (Decomposition):

    • Instrument: Mettler Toledo TGA/DSC or equivalent.

    • Method: Ramp from 25°C to 800°C at 20°C/min.

    • Metric: Record

      
       (temperature at 5% mass loss) and 
      
      
      
      (peak derivative weight loss).
    • Expectation: NPMI typically shows a single smooth degradation step. MNPMI may show a minor initial loss if nitro-group scission occurs before backbone degradation, but main stability should be comparable.

Synthesis of N-(4-methyl-3-nitrophenyl)maleimide

For researchers needing to synthesize the MNPMI monomer for testing, the following Diels-Alder / Cyclodehydration pathway is the industry standard.

  • Reactants: Maleic Anhydride + 4-methyl-3-nitroaniline (3-nitro-p-toluidine).

  • Step 1 (Maleamic Acid Formation):

    • Dissolve aniline derivative in DMF or Acetone.

    • Add Maleic Anhydride (1:1 molar ratio) dropwise at 0-5°C.

    • Stir for 3 hours. Precipitate the Maleamic Acid intermediate.[2]

  • Step 2 (Cyclization to Maleimide):

    • Chemical Dehydration: Treat the acid with Acetic Anhydride (

      
      ) and Sodium Acetate (
      
      
      
      ) at 80-90°C for 4 hours.
    • Alternative: Acid-catalyzed cyclization using

      
       in toluene with azeotropic water removal (Dean-Stark).
      
  • Purification: Pour into ice water, filter, and recrystallize from Ethanol.

    • Quality Check:

      
      -NMR should show the disappearance of the amide proton and formation of the imide vinyl protons (singlet ~7.0 ppm).
      

Conclusion & Recommendation

N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) is a superior candidate for applications where maximum service temperature is the critical quality attribute.

  • Choose NPMI if: Cost is the primary driver, or if the processing window is narrow (lower melting point required).

  • Choose MNPMI if: You need to push the

    
     of an ABS or Acrylic system above 150°C, or if you require enhanced chemical resistance due to the polarity of the nitro group.
    

The combination of the nitro group's polarity and the methyl group's steric bulk makes MNPMI a more effective "stiffener" for polymer chains than the unsubstituted NPMI.

References

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Acrylonitrile. International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023). Link

  • Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N-Phenylmaleimide Polymers. International Journal of Engineering Research & Technology (IJERT). (2019). Link

  • Why N-phenylmaleimide is a thermal modifier for ABS plastic. Yangchen Tech Technical Blog. (2025). Link

  • Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Sigma-Aldrich Reference Tables. Link

  • Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide). ResearchGate. (2019). Link

Sources

The Cutting Edge of Covalent Conjugation: A Comparative Analysis of Nitrophenyl Maleimide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its efficiency and selectivity.[1][2] However, the pursuit of more stable and effective bioconjugates has led to the development of advanced reagents. Among these, nitrophenyl maleimides have emerged as a compelling class of reagents, offering distinct advantages in terms of reaction kinetics and conjugate stability. This guide provides an in-depth comparison of nitrophenyl maleimides with other commonly used maleimide derivatives, supported by experimental data and mechanistic insights to inform your research and development endeavors.

The Challenge of Maleimide Conjugate Stability

The reaction of a maleimide with a thiol group from a cysteine residue proceeds via a Michael addition to form a thiosuccinimide linkage.[3][4] While this reaction is rapid and highly selective at physiological pH (6.5-7.5), the resulting conjugate is susceptible to a retro-Michael reaction.[1][5] This reversal can lead to deconjugation, particularly in the presence of other thiols like glutathione in the cellular environment, compromising the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies.[1]

A proven strategy to overcome this instability is to promote the hydrolysis of the thiosuccinimide ring after conjugation.[6][7] The resulting ring-opened product is no longer susceptible to the retro-Michael reaction, leading to a significantly more stable bioconjugate.[6][7]

Nitrophenyl Maleimides: A Leap Forward in Reactivity and Stability

Nitrophenyl maleimides are N-aryl maleimide derivatives that feature a nitro group on the phenyl ring. This electron-withdrawing substituent has a profound impact on the reactivity of the maleimide and the stability of the resulting conjugate.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the maleimide double bond, leading to a faster initial reaction with thiols compared to N-alkyl maleimides.[8][9] More critically, the electronic effect of the nitrophenyl group significantly accelerates the post-conjugation hydrolysis of the thiosuccinimide ring.[7][8] This rapid hydrolysis effectively "locks" the conjugate in a stable, ring-opened form, preventing the undesirable retro-Michael reaction.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Figure 1: Reaction pathway of maleimide-thiol conjugation highlighting the stabilizing effect of hydrolysis." fontname="Arial" fontsize="10" } }

Figure 1: Reaction pathway of maleimide-thiol conjugation highlighting the stabilizing effect of hydrolysis.

Comparative Reactivity Data

The following table summarizes the key reactivity parameters of nitrophenyl maleimides in comparison to other common maleimide derivatives. The data illustrates the significant impact of the N-substituent on both the conjugation rate and the subsequent hydrolysis rate, which is critical for achieving stable bioconjugates.

Maleimide DerivativeRelative Conjugation Rate (Thiol Addition)Relative Hydrolysis Rate (Post-Conjugation)Key Characteristics
N-Ethylmaleimide BaselineSlowStandard N-alkyl maleimide, susceptible to retro-Michael reaction.
N-Phenylmaleimide ~2.5x faster than N-alkyl~5.5x faster than N-alkylN-aryl substitution accelerates both conjugation and hydrolysis.[8]
N-(p-Nitrophenyl)maleimide Faster than N-phenylSignificantly faster than N-phenylStrong electron-withdrawing group dramatically accelerates hydrolysis, leading to rapid stabilization.
Self-Hydrolyzing Maleimides FastVery FastIntramolecular catalysis of hydrolysis for rapid stabilization at neutral pH.[10]

Experimental Protocols

To enable researchers to validate these findings and apply them in their own work, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Maleimide Reactivity with a Model Thiol

This protocol describes a method to compare the reaction rates of different maleimide derivatives with a model thiol, such as N-acetyl-L-cysteine, using UV-Vis spectrophotometry.

Materials:

  • Maleimide derivatives (e.g., N-ethylmaleimide, N-phenylmaleimide, N-(p-nitrophenyl)maleimide)

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each maleimide derivative (10 mM in DMSO).

  • Prepare a stock solution of N-acetyl-L-cysteine (100 mM in PBS).

  • In a cuvette, add PBS to a final volume of 1 mL.

  • Add the maleimide stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the N-acetyl-L-cysteine stock solution to a final concentration of 1 mM.

  • Immediately begin monitoring the decrease in absorbance at a wavelength corresponding to the maleimide consumption (typically around 302 nm).

  • Record the absorbance at regular intervals until the reaction reaches completion.

  • Calculate the initial reaction rate for each maleimide derivative.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Figure 2: Workflow for comparing maleimide reactivity." fontname="Arial" fontsize="10" } }

Figure 2: Workflow for comparing maleimide reactivity.

Protocol 2: Analysis of Post-Conjugation Hydrolysis by HPLC

This protocol outlines a method to monitor the hydrolysis of the thiosuccinimide ring in a pre-formed conjugate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Pre-formed maleimide-thiol conjugates

  • Phosphate buffer, pH 8.0

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified maleimide-thiol conjugate in the phosphate buffer (pH 8.0) to a final concentration of 1 mg/mL.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the hydrolysis by adding an equal volume of 0.1% TFA in water.

  • Analyze the samples by reverse-phase HPLC using a water/ACN gradient with 0.1% TFA.

  • Monitor the disappearance of the peak corresponding to the intact thiosuccinimide conjugate and the appearance of the peak(s) for the hydrolyzed product.

  • Calculate the half-life of hydrolysis for each conjugate.

Conclusion

The choice of maleimide reagent is a critical determinant of the stability and, consequently, the in vivo performance of bioconjugates. Nitrophenyl maleimides offer a significant advantage over traditional N-alkyl maleimides by promoting rapid post-conjugation hydrolysis of the thiosuccinimide ring. This intrinsic property leads to the formation of highly stable, ring-opened conjugates that are resistant to deconjugation. For researchers and drug developers seeking to enhance the stability and therapeutic index of their bioconjugates, nitrophenyl maleimides represent a superior class of reagents that warrant strong consideration.

References

  • UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]

  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. Retrieved from [Link]

  • Santi, D. V., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. Retrieved from [Link]

  • Boyd, S. J., et al. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). p-Nitrophenylmaleimide. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2023, January 30). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2022, December 30). A Comparative Study of N-(O-Nitrophenyl) Maleimide Polymer and N-(M-Nitro Phenyl) Maleimide and Effect of Electron Withdrawing Group on Thermal Stability. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • ACS Publications. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]

  • OPUS at UTS. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]

  • PMC. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2022, December 30). A Comparative Study of N-(O-Nitrophenyl) Maleimide Polymer and N-(M-Nitro Phenyl) Maleimide. Retrieved from [Link]

  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Papyrus Bio. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(3-Nitrophenyl)maleimide. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • PubMed. (2025, April 15). Diverse reactivity of maleimides in polymer science and beyond. Retrieved from [Link]

  • ACS Publications. (n.d.). A Kinetic Study of the Reaction of Thiols with p-Nitrophenyl Acetale*. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • PMC. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

  • PubMed. (2017, May 5). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... Retrieved from [Link]

  • PubMed. (2014, September 7). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Retrieved from [Link]

  • ACS Publications. (2011, January 27). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Retrieved from [Link]

  • PMC. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]

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UV-Vis absorption spectrum of N-(4-methyl-3-nitrophenyl)maleimide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI), comparing it with standard N-aryl maleimide derivatives. It is designed for researchers utilizing this compound as a polymer precursor, cysteine-reactive probe, or chemical intermediate.

Executive Summary

N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) is a specialized N-aryl maleimide derivative characterized by a "push-pull" electronic structure. Unlike the unsubstituted N-phenylmaleimide (PMI) or the strongly electron-withdrawing N-(4-nitrophenyl)maleimide (p-NPMI) , MNPMI incorporates both an electron-donating methyl group (at the para position relative to the original amine) and an electron-withdrawing nitro group (at the meta position).

This unique substitution pattern results in a UV-Vis spectrum that is bathochromically shifted relative to PMI but distinct from p-NPMI, typically exhibiting significant absorption in the 280–330 nm range with a characteristic tail extending into the visible region (yellow), attributable to the nitro-arene conjugation.

Theoretical Spectral Analysis

To understand the UV-Vis profile of MNPMI, we must deconstruct its electronic transitions relative to established benchmarks.

Electronic Structure & Transitions

The UV-Vis spectrum is dominated by two primary transitions:

  • 
     Transitions (Maleimide Ring):  A strong absorption band typically found at 210–230 nm , characteristic of the carbonyl-conjugated double bond system.
    
  • 
     and Intramolecular Charge Transfer (ICT):  The interaction between the phenyl ring and the maleimide nitrogen, modulated by the substituents.
    
    • Methyl Group (

      
      ):  Acts as a weak electron donor via hyperconjugation, slightly raising the HOMO energy level.
      
    • Nitro Group (

      
      ):  Acts as a strong electron acceptor, lowering the LUMO energy level.
      
    • Net Effect: The simultaneous presence of donor and acceptor groups on the phenyl ring reduces the HOMO-LUMO gap compared to unsubstituted PMI, leading to a red shift (bathochromic shift) .

Comparative Spectral Data (Estimated & Literature-Based)
CompoundStructure

(nm) (Solvent: MeCN)

(

)
Visual Appearance
N-Phenylmaleimide (PMI) Unsubstituted~290 (weak), ~220 (strong)~1,500 (290 nm)White / Colorless
N-(4-Nitrophenyl)maleimide 4-Nitro~310–330~12,000Bright Yellow
N-(4-Methyl-3-nitrophenyl)maleimide 4-Methyl, 3-Nitro ~300–325 ~8,000–10,000 Pale to Deep Yellow

Note: The nitro group at the meta position (relative to the maleimide) in MNPMI provides less direct conjugation than the para-nitro in p-NPMI, potentially resulting in a slightly lower


 and extinction coefficient (

) compared to the 4-nitro isomer, but significantly higher than the unsubstituted PMI.

Experimental Protocol: UV-Vis Characterization

Since specific literature values for MNPMI can vary by synthesis method (purity) and solvent, the following protocol is the gold standard for establishing a reference spectrum in your laboratory.

Reagents & Equipment
  • Compound: N-(4-methyl-3-nitrophenyl)maleimide (Recrystallized, >98% purity).

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: Avoid alcohols if studying hydrolysis kinetics.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.32 mg of MNPMI (MW

      
       232.2  g/mol ).
      
    • Dissolve in 10 mL of Acetonitrile to create a 1.0 mM (1000

      
      M)  stock solution.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution. The solution should be yellow.

  • Dilution Series:

    • Prepare working standards at 10, 25, 50, and 75

      
      M  by diluting the stock with pure solvent.
      
    • Trustworthiness Check: Prepare a blank sample containing only the solvent.

  • Measurement:

    • Scan range: 200 nm to 500 nm .

    • Baseline correction: Run the solvent blank first.

    • Scan speed: Medium (approx. 200–400 nm/min).

  • Data Analysis (Beer-Lambert Law):

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at the observed
      
      
      .
    • Calculate the Molar Extinction Coefficient (

      
      ) using the slope: 
      
      
      
      , where
      
      
      cm.

Mechanism & Workflow Visualization

Figure 1: Electronic Substituent Effects

This diagram illustrates the "Push-Pull" electronic effects that define the spectral properties of MNPMI compared to its analogs.

G Methyl Methyl Group (-CH3) (Electron Donor) Phenyl Phenyl Ring (Conjugation Bridge) Methyl->Phenyl Hyperconjugation (+I) Spectrum Resulting Spectrum: Red Shifted (vs PMI) Yellow Color Methyl->Spectrum Nitro Nitro Group (-NO2) (Electron Acceptor) Phenyl->Nitro Induction/Resonance (-M/-I) Maleimide Maleimide Ring (Electron Acceptor) Phenyl->Maleimide Conjugation Nitro->Spectrum Maleimide->Spectrum

Caption: Figure 1. Electronic "Push-Pull" mechanism in N-(4-methyl-3-nitrophenyl)maleimide. The interplay between the methyl donor and nitro/maleimide acceptors narrows the HOMO-LUMO gap, causing UV-Vis absorption in the 300 nm region.

Figure 2: Experimental Characterization Workflow

A self-validating workflow to ensure accurate spectral data acquisition.

Workflow Start Start: Solid MNPMI Sample Solubility Solubility Test (MeCN or DMF) Start->Solubility Stock Prepare 1 mM Stock (Gravimetric) Solubility->Stock Dilution Prepare Dilution Series (10 - 75 µM) Stock->Dilution Scan UV-Vis Scan (200-500 nm) Determine λmax Dilution->Scan Linearity Check Linearity (R² > 0.99)? Scan->Linearity Calc Calculate ε (M⁻¹cm⁻¹) Linearity->Calc Yes Fail Re-filter / Check Purity Linearity->Fail No Fail->Stock Repeat

Caption: Figure 2. Standard Operating Procedure (SOP) for determining the extinction coefficient of MNPMI.

Comparative Analysis: Why Use MNPMI?

In drug development and polymer chemistry, the choice of maleimide is critical. Here is how MNPMI compares to the standard alternatives:

  • Vs. N-Phenylmaleimide (PMI):

    • Advantage:[1] MNPMI is easier to track visually (yellow color) and spectroscopically (distinct UV peak away from protein/polymer absorbance at 280 nm).

    • Disadvantage: The nitro group may introduce steric hindrance or quench fluorescence if used in proximity to fluorophores.

  • Vs. N-(4-Nitrophenyl)maleimide (p-NPMI):

    • Advantage:[1] MNPMI offers a different solubility profile due to the methyl group (slightly more lipophilic). The meta-nitro position modulates the reactivity (electrophilicity) of the maleimide double bond, potentially offering "tuned" reaction kinetics for thiol-Michael additions compared to the highly reactive p-NPMI.

References

  • SpectraBase. N-(3-Nitro-p-tolyl)maleimide Spectral Data. John Wiley & Sons.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Maleimide, N-(p-nitrophenyl)- Properties.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. N-(4-Nitrophenyl)maleimide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. N-(4-Methylphenyl)maleimide.[4] American Chemical Society.[4] Available at: [Link][4]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of innovative research and drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione. As a trusted partner in your scientific endeavors, we are committed to providing information that ensures safety, compliance, and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment is paramount. All handling of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione, whether in its pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Adherence to stringent personal protective equipment (PPE) protocols is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. For enhanced protection, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a splash risk.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. It is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator is necessary[4].

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling and disposal, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds. This data provides a strong indication of the potential hazards associated with 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione.

Compound/Functional GroupGHS Hazard Statements (Examples)
MaleimideH301: Toxic if swallowedH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH335: May cause respiratory irritation[1]
1-Chloro-4-nitrobenzeneH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaledH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects[3]
PyrroleH226: Flammable liquid and vaporH301: Toxic if swallowedH318: Causes serious eye damageH332: Harmful if inhaled[5][6]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione is to treat it as hazardous chemical waste. At no point should this compound or its containers be disposed of in general laboratory trash or down the drain[7][8].

1. Waste Segregation: The Cornerstone of Safe Disposal

  • Isolate from Incompatible Materials: This compound must be collected in a dedicated waste container. Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions[9][10].

  • Solid vs. Liquid Waste:

    • Solid Waste: All solid materials contaminated with 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione, including residual product, weighing papers, pipette tips, and contaminated gloves, must be classified as hazardous waste[11].

    • Liquid Waste: Any solutions containing this compound must also be treated as hazardous waste. Segregate halogenated and non-halogenated solvent waste streams where possible to facilitate proper disposal by your institution's environmental health and safety (EHS) department[7][10].

2. Waste Container Selection and Labeling: Clarity and Compliance

  • Container Choice: Utilize a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid[3][10]. Ensure the container is in good condition and compatible with the waste being collected.

  • Labeling: Proper labeling is a critical and non-negotiable step. The label must include:

    • The words "Hazardous Waste"[3][11]

    • The full chemical name: "1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione"

    • The approximate concentration and volume

    • The date of accumulation (the date the first drop of waste enters the container)[10]

    • Appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard)

3. On-site Accumulation and Storage: A Controlled Environment

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel[12].

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills[3][10].

  • Ventilation: The storage area must be well-ventilated. A chemical fume hood is an ideal location for storing waste containers of this nature.

  • Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste[3][10][12].

4. Arranging for Final Disposal: The Professional Hand-off

  • Contact Your EHS Department: Once the waste container is full (never more than 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department[3][11].

  • Professional Waste Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Ensure all required paperwork and waste manifests are completed with precision, as mandated by your institution and the waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione.

G start Waste Generation: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione identify Identify as Hazardous Waste start->identify segregate Segregate Waste Stream (Solid vs. Liquid) identify->segregate solid_waste Solid Waste (Contaminated PPE, labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) segregate->liquid_waste Liquid containerize Select & Label Appropriate Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->store full Container Full (<=90%) or Disposal Needed? store->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes pickup Waste Collected by Licensed Contractor contact_ehs->pickup

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.